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  • Product: Dipotassium pentachloronitrosylruthenate
  • CAS: 698980-38-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Electronic Structure of Dipotassium Pentachloronitrosylruthenate (K₂[RuCl₅(NO)])

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the electronic structure of dipotassium pentachloronitrosylruthenate, K₂[RuCl₅(NO)]. This complex, a subject of significant interest in catalysis and medicinal chemistry, possesses a rich electronic framework that dictates its reactivity and potential applications.[1] Through a synthesis of experimental data and theoretical principles, this document elucidates the bonding, oxidation states, and molecular orbital interactions within the [RuCl₅(NO)]²⁻ anion. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important ruthenium complex.

Introduction: The Significance of Dipotassium Pentachloronitrosylruthenate

Dipotassium pentachloronitrosylruthenate, also known as di-potassium nitrosylpentachlororuthenate(II), is a coordination compound featuring a central ruthenium atom bonded to five chloride ligands and one nitrosyl ligand.[2][3][4] The presence of the versatile nitrosyl (NO) ligand imparts unique electronic and reactive properties to the complex, making it a valuable precursor in the synthesis of novel materials and a catalyst in various organic transformations.[1][5] A thorough understanding of its electronic structure is paramount for rationally designing new catalysts and therapeutic agents based on this ruthenium scaffold.

This guide will deconstruct the electronic architecture of K₂[RuCl₅(NO)] by exploring:

  • The formal oxidation state of the ruthenium center and the nature of the nitrosyl ligand.

  • The molecular orbital interactions that govern the bonding within the [RuCl₅(NO)]²⁻ anion.

  • Spectroscopic signatures that provide experimental evidence for the proposed electronic structure.

  • The implications of its electronic structure on its reactivity and potential applications.

Elucidating the Electronic Core: Oxidation State and the Nitrosyl Ligand

A central aspect of understanding the electronic structure of [RuCl₅(NO)]²⁻ is the assignment of formal oxidation states to the ruthenium atom and the nitrosyl ligand. The nitrosyl ligand is known for its ability to adopt different coordination modes and formal charges (NO⁺, NO·, or NO⁻).

The Enemark-Feltham Notation and the {RuNO}⁶ Moiety

The Enemark-Feltham notation, {M(NO)ₓ}ⁿ, is a useful formalism for describing the electronic configuration of the metal-nitrosyl fragment, where 'n' is the sum of the metal d-electrons and the π* electrons of the NO ligand. In the case of [RuCl₅(NO)]²⁻, assuming a neutral NO ligand (one π* electron) and a common oxidation state for ruthenium, we can evaluate the possibilities. However, a more insightful approach is to consider the experimental evidence.

Spectroscopic Evidence: The Decisive Role of Infrared Spectroscopy

Infrared (IR) spectroscopy provides a powerful probe into the nature of the Ru-NO bond. The stretching frequency of the N-O bond (ν(NO)) is highly sensitive to the electron distribution within the metal-nitrosyl unit.

A recent study employing 2D-IR spectroscopy on K₂[RuCl₅(NO)] in D₂O reported the NO stretching frequency to be 1882.2 cm⁻¹ .[4] This high stretching frequency is characteristic of a linearly coordinated M-N-O fragment and is significantly higher than that of free NO (1876 cm⁻¹). This observation strongly supports the formulation of the nitrosyl ligand as the nitrosonium cation, NO⁺ . The removal of an electron from the antibonding π* orbital of NO results in a stronger N-O triple bond, leading to a higher stretching frequency.

With the nitrosyl ligand assigned as NO⁺, and the five chloride ligands each having a -1 charge, the overall charge of the complex anion being -2 dictates that the ruthenium center must be in the +2 oxidation state .

Therefore, the electronic configuration of ruthenium in this complex is 4d⁶ . This places dipotassium pentachloronitrosylruthenate in the {RuNO}⁶ category according to the Enemark-Feltham notation.

A Molecular Orbital Perspective on Bonding

A molecular orbital (MO) diagram provides a detailed picture of the bonding interactions within the [RuCl₅(NO)]²⁻ anion. The complex is assumed to have an octahedral geometry with C₄ᵥ symmetry.

Ligand Group Orbitals

The five chloride ligands provide a set of σ- and π-donating orbitals. The NO⁺ ligand is a strong σ-donor and a strong π-acceptor. The σ-donating orbital is the 5σ orbital of NO⁺, and the π-accepting orbitals are the degenerate 2π* orbitals.

Ruthenium(II) d-Orbital Splitting

In an octahedral field, the five d-orbitals of the Ru²⁺ ion split into a lower-energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy e₉ set (d₂², dₓ²₋ᵧ²). In the C₄ᵥ symmetry of [RuCl₅(NO)]²⁻, this degeneracy is further lifted. The d₂² and dₓ²₋ᵧ² orbitals transform as a₁ and b₁ respectively, while the dₓᵧ, dₓ₂, and dᵧ₂ orbitals transform as b₂, and e.

The Molecular Orbital Diagram of [RuCl₅(NO)]²⁻

The interaction between the ruthenium d-orbitals and the ligand group orbitals leads to the formation of the molecular orbitals of the complex. A qualitative MO diagram is presented below.

MO_Diagram cluster_Ru Ru_d d-orbitals Ru_t2g t₂g (dxy, dxz, dyz) Ru_eg e₉ (dz², dx²-y²) MO_b2 b₂ (dxy) Ru_t2g->MO_b2 MO_e e (dxz, dyz) + π(NO) Ru_t2g->MO_e MO_a1 a₁ (dz²) + σ(Cl) + σ(NO) Ru_eg->MO_a1 MO_b1 b₁ (dx²-y²) + σ(Cl) Ru_eg->MO_b1 MO_e_star e (π(NO) - dxz, dyz) MO_a1_star a₁ MO_b1_star b₁* LGO_sigma σ(Cl, NO) LGO_sigma->MO_a1 LGO_sigma->MO_b1 LGO_pi π(Cl) LGO_pi->MO_e LGO_pi_star_NO π*(NO) LGO_pi_star_NO->MO_e LGO_pi_star_NO->MO_e_star

Caption: Qualitative MO diagram for [RuCl₅(NO)]²⁻.

Key features of the bonding:

  • σ-Bonding: The σ-orbitals of the chloride and nitrosyl ligands interact with the a₁ (d₂²) and b₁ (dₓ²₋ᵧ²) orbitals of ruthenium to form strong σ-bonds.

  • π-Backbonding: The filled dₓ₂ and dᵧ₂ orbitals (e symmetry) of ruthenium have the correct symmetry to overlap with the empty π* orbitals of the NO⁺ ligand. This interaction, known as π-backbonding, involves the donation of electron density from the metal to the ligand. This back-donation strengthens the Ru-N bond and slightly weakens the N-O bond, although the latter remains a strong triple bond. The high ν(NO) frequency confirms that the effect of removing an electron from the π* orbital to form NO⁺ is dominant over the slight population of this orbital through backbonding.

  • HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) is expected to be derived from the non-bonding dₓᵧ orbital (b₂ symmetry) and the filled metal-ligand π-bonding orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) will be the antibonding e* orbitals, which are predominantly π* in character from the nitrosyl ligand.

The d⁶ electron configuration of Ru(II) results in the filling of the lower-lying molecular orbitals (b₂ and e). With all electrons paired, the [RuCl₅(NO)]²⁻ anion is predicted to be diamagnetic .

Experimental Characterization and Protocols

Synthesis of Dipotassium Pentachloronitrosylruthenate

A common synthesis of K₂[RuCl₅(NO)] involves the reaction of a ruthenium(III) precursor, such as ruthenium(III) chloride (RuCl₃·xH₂O), with a source of nitric oxide, often by passing NO gas through a solution or by using a chemical NO donor, in the presence of potassium chloride.[6]

Experimental Protocol: Synthesis of K₂[RuCl₅(NO)]

  • Dissolve a stoichiometric amount of RuCl₃·xH₂O in concentrated hydrochloric acid.

  • Pass a slow stream of nitric oxide (NO) gas through the solution while stirring. The color of the solution will change, indicating the formation of the nitrosyl complex.

  • Add a saturated solution of potassium chloride (KCl) to the reaction mixture to precipitate the less soluble potassium salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol and then diethyl ether.

  • Dry the product in a desiccator.

Spectroscopic Characterization
Spectroscopic TechniqueExpected ObservationSignificance
Infrared (IR) Spectroscopy A strong absorption band around 1882 cm⁻¹Confirms the linear M-N-O coordination and the NO⁺ formalism.
UV-Visible (UV-Vis) Spectroscopy Absorption bands in the UV and visible regions corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions.Provides information about the electronic transitions between the molecular orbitals.
Nuclear Magnetic Resonance (NMR) Spectroscopy The complex is diamagnetic, so it should be NMR active. However, the presence of quadrupolar nuclei (¹⁴N, ³⁵Cl, ³⁷Cl) may lead to broad signals.Can provide information about the symmetry and purity of the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy The complex is expected to be EPR silent.Confirms the diamagnetic, low-spin d⁶ electron configuration of Ru(II).

Experimental Protocol: Infrared Spectroscopy

  • Prepare a KBr pellet of the K₂[RuCl₅(NO)] sample or acquire the spectrum as a mull.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the strong absorption band in the region of 1900-1800 cm⁻¹ corresponding to the ν(NO) stretch.

Experimental Protocol: UV-Visible Spectroscopy

  • Prepare a dilute solution of K₂[RuCl₅(NO)] in a suitable solvent (e.g., water or a non-coordinating organic solvent).

  • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Identify the absorption maxima (λₘₐₓ) and calculate the molar extinction coefficients (ε).

Logical Framework for Electronic Structure Determination

The determination of the electronic structure of K₂[RuCl₅(NO)] follows a logical progression, integrating experimental data with theoretical models.

G A Experimental Observation: High ν(NO) in IR Spectrum (1882.2 cm⁻¹) B Interpretation: Linear M-N-O bond Strong N-O triple bond character A->B C Conclusion: Nitrosyl ligand is NO⁺ B->C D Charge Balance Calculation: [RuCl₅(NO)]²⁻ C->D E Determination of Ru Oxidation State: Ru(II) D->E F Electron Configuration: Ru(II) is d⁶ E->F G Molecular Orbital Theory: Construction of MO Diagram F->G H Prediction from MO Diagram: Diamagnetic (S=0) G->H I Experimental Verification: Magnetic Susceptibility or EPR H->I

Caption: Logical workflow for the elucidation of the electronic structure.

Conclusion: A Stable and Versatile Electronic Architecture

The electronic structure of dipotassium pentachloronitrosylruthenate is characterized by a low-spin d⁶ ruthenium(II) center linearly coordinated to a nitrosonium (NO⁺) ligand and five chloride ions. This arrangement is stabilized by significant σ-donation from the ligands to the metal and π-backbonding from the ruthenium d-orbitals to the π* orbitals of the nitrosyl ligand. The resulting electronic configuration renders the complex diamagnetic. This robust electronic framework is the foundation for its utility in various chemical applications, from catalysis to the design of novel therapeutic agents. Further computational studies, such as Density Functional Theory (DFT), could provide a more quantitative description of the molecular orbitals and electronic transitions, offering deeper insights for the future design of advanced ruthenium-based materials.

References

  • Schematic frontier molecular orbital diagrams for ruthenium complexes with a tetragonal ligand field - ResearchGate. (URL: [Link])

  • Scheme 1 Interaction of diluted aqueous solutions of K 2 [Ru(NO) Cl 5 ]... - ResearchGate. (URL: [Link]6]

  • Slow spectral diffusion of the NO stretching mode of [RuCl5(NO)]2− in D2O studied by 2D-IR spectroscopy and molecular dynamics. AIP Publishing. (URL: [Link])

Sources

Exploratory

The Dichotomy of a Ligand: An In-depth Technical Guide to the Linear Nitrosyl in K₂[Ru(NO)Cl₅]

Foreword: The Subtle Art of Nitrosyl Coordination In the intricate world of coordination chemistry, few ligands present as fascinating a structural dichotomy as the nitrosyl (NO) group. Its ability to adopt either a line...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Subtle Art of Nitrosyl Coordination

In the intricate world of coordination chemistry, few ligands present as fascinating a structural dichotomy as the nitrosyl (NO) group. Its ability to adopt either a linear or a bent coordination mode with a metal center is not a mere geometric curiosity; it is a profound indicator of the electronic structure and reactivity of the resulting complex. This guide delves into the heart of this phenomenon, using the archetypal complex, potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅], as a case study to explore the experimental evidence and theoretical underpinnings that dictate a linear M-N-O arrangement. For researchers in inorganic synthesis, catalysis, and drug development, a deep understanding of this principle is paramount for the rational design of novel metal-based therapeutics and catalysts.

The Central Question: Linear vs. Bent Nitrosyl Ligands

The coordination of the nitric oxide ligand to a transition metal can be formally described in three ways: as the nitrosyl cation (NO⁺), the neutral radical (NO•), or the nitroxy anion (NO⁻). These formalisms provide a basis for understanding the two primary coordination modes observed experimentally:

  • Linear M-N-O: This geometry is typically associated with the NO⁺ formalism, where the ligand acts as a two-electron donor, isoelectronic with carbon monoxide (CO). The N-O bond order is high (approaching a triple bond), and this is reflected in a high-frequency stretching vibration (ν(NO)) in the infrared (IR) spectrum, generally in the range of 1650–1900 cm⁻¹[1][2].

  • Bent M-N-O: This mode is often described by the NO⁻ formalism, where the ligand is considered a two-electron donor with a lone pair of electrons on the nitrogen atom, leading to an sp²-like hybridization. The N-O bond order is lower (closer to a double bond), resulting in a lower ν(NO) stretching frequency, typically between 1525–1690 cm⁻¹[1][2].

The choice between these two geometries is a subtle interplay of the metal's identity, its oxidation state, the nature of the other ligands in the coordination sphere, and the overall electron count of the complex.

K₂[Ru(NO)Cl₅]: A Definitive Case for Linearity

The complex K₂[Ru(NO)Cl₅] serves as a classic example of a stable, well-characterized compound featuring a linear nitrosyl ligand. The evidence for this is unequivocal and arises from two primary experimental techniques: X-ray crystallography and infrared spectroscopy.

Crystallographic Evidence: A Picture of Precision

While the crystal structure of K₂[Ru(NO)Cl₅] itself is not as commonly cited, the closely related ammonium salt, (NH₄)₂[Ru(NO)Cl₅], has been subject to detailed single-crystal X-ray diffraction analysis, providing a precise model for the geometry of the [Ru(NO)Cl₅]²⁻ anion[3].

The study reveals a slightly distorted octahedral geometry around the ruthenium center. The crucial finding is the Ru-N-O bond angle, which is determined to be 176.7(5)°, confirming a nearly perfectly linear arrangement[3]. This linearity is a strong indication that the nitrosyl ligand is best described as NO⁺.

ParameterValueSignificance
Ru-N-O Bond Angle 176.7(5)°Confirms a linear coordination mode.
Ru-N Bond Distance 1.738(2) ÅRelatively short, suggesting significant π-backbonding.
N-O Bond Distance 1.131(3) ÅConsistent with a high bond order, approaching a triple bond.
Ru-Cl (trans to NO) 2.357(1) ÅShorter than the cis Ru-Cl bonds, indicating a trans-influence of the NO ligand.
Ru-Cl (cis to NO) 2.373(1) - 2.379(2) Å

Table 1: Key Crystallographic Data for the [Ru(NO)Cl₅]²⁻ Anion (from the (NH₄)₂[Ru(NO)Cl₅] structure)[3].

The shortening of the Ru-Cl bond trans to the nitrosyl ligand is a classic example of the trans-influence, where the strong π-accepting nature of the linear NO⁺ ligand weakens the metal-ligand bond opposite to it.

Spectroscopic Fingerprint: The ν(NO) Stretch

Infrared spectroscopy provides a powerful and readily accessible method for diagnosing the coordination mode of a nitrosyl ligand. The position of the N-O stretching vibration (ν(NO)) is highly sensitive to the N-O bond order. For K₂[Ru(NO)Cl₅], the characteristic ν(NO) stretch is observed at approximately 1905 cm⁻¹ . This high value falls squarely within the range expected for a linear M-N-O group and is indicative of a strong N-O triple bond character, consistent with the NO⁺ formalism[1].

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} caption { label = "Logical flow of evidence for linear NO in K₂[Ru(NO)Cl₅]."; fontsize = 10; }

Theoretical Rationale: Counting Electrons and Orbital Interactions

The experimental observations are elegantly explained by theoretical models that consider the electron count and molecular orbital interactions within the complex.

The Enemark-Feltham Notation: A Simple Electron Counting Tool

The Enemark-Feltham (E-F) notation, {MNO}ⁿ, provides a simple yet powerful framework for predicting nitrosyl geometry. In this notation, 'n' is the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand[1].

For K₂[Ru(NO)Cl₅], the calculation is as follows:

  • The overall charge of the complex anion [Ru(NO)Cl₅]²⁻ is -2.

  • The five chloride ligands (Cl⁻) have a total charge of -5.

  • Therefore, the charge on the [Ru(NO)] fragment must be +3.

  • Ruthenium is in Group 8. We consider the NO ligand to be neutral (a radical with one electron in its π* orbital).

  • The electron count for the {RuNO} core is the number of d-electrons in Ru plus the π* electrons of NO. To determine the d-electron count of Ru, we first consider its oxidation state. If the NO is considered as NO⁺, then Ru is in the +2 oxidation state (Ru(II)). A Ru(II) center has 6 d-electrons.

  • Therefore, n = 6 (from Ru(II)) + 0 (from NO⁺ π*) = 6.

  • Alternatively, using the neutral ligand method, Ru(0) has 8 valence electrons. The complex is [Ru(NO)Cl₅]²⁻. The five Cl ligands are considered as radicals (1 electron donors), and the NO is a radical (1 electron donor). The total electron count is 8 (Ru) + 5 (Cl) + 1 (NO) + 2 (anionic charge) = 16 valence electrons. In the E-F notation, we consider the metal d-electrons and the NO π* electrons. For a Ru(II) (d⁶) center with a linear NO⁺, the E-F number is {RuNO}⁶.

Complexes with an E-F number of {MNO}⁶ or less typically exhibit a linear M-N-O geometry, while those with n > 6 tend to be bent[1]. The {RuNO}⁶ configuration of K₂[Ru(NO)Cl₅] strongly supports the observed linearity.

Molecular Orbital (MO) Theory: The Role of π-Backbonding

A more detailed picture emerges from considering the molecular orbital interactions between the metal d-orbitals and the orbitals of the nitrosyl ligand.

In a linear M-N-O arrangement, the nitrogen atom is sp-hybridized. One sp hybrid orbital forms a σ-bond with the metal, while the other forms the N-O σ-bond. The pₓ and pᵧ orbitals on nitrogen and oxygen form two π-bonds. The crucial interaction is the π-backbonding from filled metal d-orbitals (of π-symmetry, i.e., dₓz, dᵧz) into the empty π* orbitals of the NO⁺ ligand. This interaction strengthens the M-N bond and is maximized in a linear geometry.

In a bent M-N-O geometry, the nitrogen is considered sp²-hybridized. The σ-bond to the metal is formed from one of the sp² hybrid orbitals. One of the key differences is that one of the π* orbitals of the NO ligand is stabilized and becomes more nitrogen-based, accommodating a pair of electrons, which leads to the bent structure.

MO_Diagram

For the d⁶ Ru(II) center in K₂[Ru(NO)Cl₅], there are sufficient electrons in the metal t₂g orbitals to engage in strong π-backbonding with the π* orbitals of the NO⁺ ligand. This energetically favorable interaction locks the Ru-N-O fragment into a linear geometry.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of K₂[Ru(NO)Cl₅]. Adherence to standard laboratory safety procedures is mandatory.

Synthesis of Potassium Pentachloronitrosylruthenate(II)

This procedure is based on established methods for the preparation of ruthenium nitrosyl complexes.

Causality: The synthesis starts from a readily available ruthenium(III) precursor. The nitrosyl group is introduced using a nitrosating agent, which also serves to reduce Ru(III) to Ru(II). The presence of excess chloride ensures the formation of the pentachloro complex.

Methodology:

  • Dissolution: Dissolve 1.0 g of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) in 20 mL of 6 M hydrochloric acid by heating the mixture gently on a hot plate with stirring.

  • Nitrosation: While stirring the hot solution, slowly add a solution of 1.0 g of sodium nitrite (NaNO₂) in 5 mL of water. The solution will turn a deep red-brown color, and brown nitrogen dioxide gas may be evolved. Perform this step in a well-ventilated fume hood.

  • Digestion: Continue to heat and stir the solution for 30 minutes to ensure the complete formation of the nitrosyl complex.

  • Precipitation: Add a saturated aqueous solution of potassium chloride (KCl) dropwise until no further precipitation of the dark red product is observed. An excess of KCl is required to ensure complete precipitation by the common ion effect.

  • Isolation: Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes. Collect the red crystalline product by vacuum filtration.

  • Washing: Wash the product with small portions of cold ethanol, followed by diethyl ether, to remove any soluble impurities and to aid in drying.

  • Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Self-Validation: The successful synthesis will yield a red crystalline solid. The identity and purity of the product should be confirmed by IR spectroscopy, as described below.

Infrared (IR) Spectroscopic Characterization

Causality: This technique directly probes the vibrational frequency of the N-O bond, providing a definitive diagnostic for the linear coordination mode.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized K₂[Ru(NO)Cl₅] (approx. 1-2 mg) with about 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the infrared spectrum of the pellet over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the strong absorption band in the 1950-1850 cm⁻¹ region. This corresponds to the ν(NO) stretching frequency.

Expected Outcome: A strong, sharp absorbance peak should be observed at approximately 1905 cm⁻¹ , confirming the presence of a linear Ru-N-O moiety.

Experimental_Workflow

Conclusion

The case of K₂[Ru(NO)Cl₅] provides a clear and instructive example of a stable transition metal complex with a linear nitrosyl ligand. The convergence of evidence from X-ray crystallography, which reveals a near-180° Ru-N-O bond angle, and infrared spectroscopy, which shows a high ν(NO) stretching frequency, provides an unambiguous structural assignment. This experimental reality is fully rationalized by the {RuNO}⁶ electron count according to the Enemark-Feltham notation and by the favorable π-backbonding interactions described by molecular orbital theory. For scientists working to harness the reactivity of metal-nitrosyl complexes, these fundamental principles are not merely academic; they are the essential tools for predicting and controlling the structure, and therefore the function, of these versatile molecules.

References

  • Veal, J. T.; Hodgson, D. J. Crystal and molecular structure of ammonium pentachloronitrosylruthenate(II), (NH₄)₂[Ru(NO)Cl₅]. Inorganic Chemistry1972 , 11 (6), 1420-1424. [Link]

  • Haymore, B. L.; Ibers, J. A. Bonding in Metal Nitrosyls. Inorganic Chemistry1975 , 14 (11), 2784-2795. [Link]

  • Enemark, J. H.; Feltham, R. D. Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews1974 , 13 (4), 339-406. [Link]

  • Durrant, J. L. A. Gmelin's Handbuch der Anorganischen Chemie, Ruthenium, Ergänzungsband. Verlag Chemie, 1970 . [Link]

  • Wikipedia contributors. Metal nitrosyl complex. Wikipedia, The Free Encyclopedia. [Link]

  • Mercer, E. E.; McAllister, W. A.; Durig, J. R. The Infrared and Raman Spectra of Pentachloronitrosylruthenate(II). Inorganic Chemistry1966 , 5 (11), 1881-1886. [Link]

  • Bottomley, F. Nitrosyl-Complexes of Ruthenium. Coordination Chemistry Reviews1978 , 26, 7-31. [Link]

Sources

Foundational

The Electrophilic Character of the Nitrosyl Ligand in Ruthenium Complexes: A Guide to Reactivity, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ruthenium nitrosyl complexes represent a fascinating and highly versatile class of coordination compounds, primarily du...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium nitrosyl complexes represent a fascinating and highly versatile class of coordination compounds, primarily due to the unique reactivity of the coordinated nitric oxide (NO) ligand. While often studied as platforms for the photochemical or reductive release of NO, the inherent electrophilicity of the nitrosyl ligand itself offers a rich and often underexplored avenue for chemical transformations and the rational design of therapeutic agents. This guide provides an in-depth exploration of the electronic structure that governs this electrophilic behavior, the characteristic reactions with nucleophiles, the spectroscopic and electrochemical methods used for its characterization, and the profound implications for catalysis and the development of novel nitric oxide-based drugs.

Foundational Principles: Understanding the {RuNO}6 Moiety

To comprehend the reactivity of ruthenium nitrosyls, one must first understand their electronic structure. The Enemark-Feltham notation, {MNO}n, provides a powerful and unambiguous classification system by defining 'n' as the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand.[1][2] For the vast majority of stable, well-characterized ruthenium nitrosyl complexes, the configuration is {RuNO}6.

This formalism treats the complex as a combination of a low-spin Ru(II) (d6) center and the nitrosonium cation (NO+). This results in a characteristically linear or near-linear Ru-N-O arrangement (bond angle ~180°).[3][4] The bonding is dominated by strong σ-donation from the nitrogen to the ruthenium and significant π-back-donation from the metal's d-orbitals into the empty π* orbitals of the NO+ ligand. Despite this back-donation, the nitrogen atom of the nitrosyl ligand retains a significant partial positive charge (δ+), rendering it susceptible to attack by electron-rich species (nucleophiles).[5][6] This inherent electronic deficiency is the origin of the nitrosyl ligand's electrophilic behavior.

G cluster_backbonding π-back-donation Ru Ru(II) N N Ru->N σ-donation Ru->N d(Ru) → π*(NO) O O N->O triple bond Nu Nu: Nu->N Nucleophilic Attack on δ+ Nitrogen

Figure 1: The {RuNO}6 core showing electrophilic attack.

Probing Electrophilicity: Reactions with Nucleophiles

The most direct evidence of the nitrosyl ligand's electrophilic character comes from its reactions with nucleophiles. These reactions are not only fundamentally important but also form the basis for the biological activity of many ruthenium-based NO-releasing prodrugs.

Reaction with Hydroxide (OH⁻): The Nitrosyl-Nitrite Interconversion

A classic and well-studied reaction is the attack of a hydroxide ion on the nitrosyl nitrogen. This process is typically reversible and results in the conversion of the coordinated nitrosyl (NO+) to a coordinated nitrite (NO₂⁻).[7][8]

The mechanism is believed to proceed in two steps:

  • Initial Attack: The hydroxide ion attacks the electrophilic nitrogen atom to form a transient N-hydroxy-nitrosyl intermediate, .

  • Deprotonation: A second hydroxide ion acts as a base, abstracting the proton to yield the final stable nitrite complex, , and water.[8]

This interconversion is readily observed spectroscopically and is a foundational experiment for any laboratory working with these complexes. The position of the equilibrium is highly dependent on pH.[7]

G complex complex reactant reactant intermediate intermediate product product A [L₅Ru-N≡O]ⁿ⁺ (Linear NO⁺) B B A->B k₁ B->A k₋₁ C [L₅Ru-NO₂]⁽ⁿ⁻²⁾ (Coordinated Nitrite) B->C H2O H₂O B->H2O OH1 OH⁻ (Nucleophile) OH1->A  Step 1:  Nucleophilic Attack OH2 OH⁻ (Base) OH2->B  Step 2:  Deprotonation

Figure 2: Reaction pathway for the base-induced nitrosyl-nitrite conversion.

Reaction with Thiolates (RS⁻): A Gateway to NO/HNO Release

From a drug development perspective, the reaction with biological thiols like cysteine and glutathione (GSH) is of paramount importance. This reaction is more complex than simple hydroxide attack and can lead to the release of the key signaling molecules nitric oxide (NO) or nitroxyl (HNO).[9][10]

The initial step is analogous to the hydroxide reaction: the thiolate anion (RS⁻) attacks the nitrosyl nitrogen to form a [Ru-N(O)SR] adduct.[10] The subsequent decomposition of this adduct is complex and can lead to various products, including the release of N₂O. Crucially, under specific conditions, this pathway can be harnessed to liberate NO or HNO, making these ruthenium complexes valuable prodrugs for targeted delivery.[9] The ratio of NO to HNO released can be influenced by factors such as the nature of the thiol and the local pH.[10]

Characterization and Quantification of Electrophilicity

The electrophilic nature of the nitrosyl ligand can be systematically characterized and even quantified using a combination of spectroscopic and electrochemical techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: This is arguably the most powerful tool for probing the Ru-NO bond. The N-O stretching frequency, ν(NO) , is a direct reporter of the ligand's electronic state. A higher ν(NO) value (typically >1880 cm⁻¹ ) indicates a stronger N-O bond, less π-back-donation from the ruthenium center, and consequently, a more electrophilic (NO⁺-like) character.[11][12][13] As nucleophilic attack occurs, this band disappears and new bands corresponding to the product (e.g., ν(NO₂) for nitrite) appear.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the overall structure of the complex and confirming the identity of the other ligands. Changes in the chemical shifts of these ancillary ligands upon reaction can provide secondary evidence of electronic changes at the metal center.[14]

  • UV-Visible Spectroscopy: The electronic absorption spectra of ruthenium nitrosyls are characterized by metal-to-ligand charge transfer (MLCT) bands.[15] The reaction with a nucleophile leads to distinct changes in the spectrum, allowing the reaction kinetics to be monitored over time.[16]

Electrochemical Analysis
  • Cyclic Voltammetry (CV): This technique is used to measure the reduction potential of the nitrosyl ligand. The one-electron reduction of the {RuNO}6 moiety is typically observed as a quasi-reversible wave corresponding to the {RuNO}6/{RuNO}7 couple. The potential at which this reduction occurs, E(NO⁺/NO), is directly correlated with the electrophilicity of the nitrosyl ligand. A more positive reduction potential indicates that the NO ligand is more electron-deficient and thus a stronger electrophile.[8][13]

Modulating Electrophilicity through Ligand Design

A key principle in the design of functional ruthenium nitrosyl complexes is the ability to tune the electrophilicity of the NO ligand by modifying the other "ancillary" or "co-ligands" in the coordination sphere.

  • Electron-Donating Ligands (e.g., amines, alkoxides) increase the electron density at the ruthenium center. This enhances π-back-donation to the NO ligand, reducing its electrophilicity. This is observed as a decrease in both the ν(NO) stretching frequency and the NO⁺/NO reduction potential.[11][17]

  • Electron-Withdrawing Ligands (e.g., pyridines with electron-withdrawing substituents, phosphines) decrease electron density at the ruthenium center. This reduces π-back-donation, making the NO ligand more NO⁺-like and increasing its electrophilicity. This is reflected in a higher ν(NO) and a more positive reduction potential.

ComplexAncillary Ligands (L)ν(NO) (cm⁻¹)E(NO⁺/NO) (V vs. Ag/AgCl)Electrophilicity
cis-[Ru(bpy)₂(py)(NO)]³⁺2,2'-bipyridine, pyridine~1950+0.49High
[Ru(TPA)Cl₂(NO)]⁺tris(2-pyridylmethyl)amine, Cl⁻1903(not reported)Moderate
[Ru(por)(NO)(OAr)]Porphyrin, Aryloxide1862-1869(varies with OAr)Lower
[RuCl(CO)(NO)(PPh₃)₂]Cl⁻, CO, PPh₃1642-1555(not reported)Low
Table 1: Influence of ancillary ligands on the spectroscopic and electrochemical properties, and resulting electrophilicity of the nitrosyl ligand. Data compiled from sources[11][12][13][18][19].

Applications in Drug Development and Catalysis

The tunable electrophilic nature of the nitrosyl ligand is not merely a chemical curiosity; it is the cornerstone of the utility of these complexes in medicine and industry.

NO and HNO-Releasing Prodrugs

The primary application for drug development professionals is the design of ruthenium nitrosyl complexes as prodrugs that can deliver NO or HNO to specific biological targets.[9][20] In this context, the complex is administered in a stable, inactive form. Upon reaching the target tissue, it can react with endogenous nucleophiles (e.g., thiols, ascorbate) via electrophilic attack on the nitrosyl ligand, triggering the release of the therapeutic payload.[10] This strategy offers a significant advantage over direct administration of NO gas, allowing for controlled and localized delivery, which is critical for applications in treating cardiovascular diseases, cancer, and microbial infections.[9][21][22]

Photodynamic Therapy (PDT)

While distinct from direct nucleophilic attack, the principle of labilizing the Ru-NO bond is central to PDT applications. In this modality, a ruthenium nitrosyl complex is delivered to cancer cells. Irradiation with light of a specific wavelength, often corresponding to an MLCT band, excites the complex and can lead to the cleavage of the Ru-NO bond, releasing NO.[16][23] The released NO can then react with other reactive oxygen species (ROS) generated by the photosensitizer to form highly cytotoxic peroxynitrite (ONOO⁻), leading to cancer cell death.[16] The design of complexes that can be activated by tissue-penetrating visible or near-infrared light is a major goal in this field.[24]

Catalysis

Ruthenium nitrosyl complexes also serve as potent and stable pre-catalysts for a range of organic transformations, including transfer hydrogenation of ketones and aldehydes, and CO₂ hydrogenation.[14][25][26][27] In many of these systems, the nitrosyl ligand acts as a strong π-accepting "spectator ligand," stabilizing the active catalytic species. However, in some cases, the NO ligand may exhibit "non-innocent" behavior, participating directly in the catalytic cycle through its linear/bent interconversion.[26][27]

Figure 3: Workflow from synthesis to application of Ru-NO complexes.

Experimental Protocols

To provide a practical context, the following are generalized, self-validating protocols for the synthesis and reactivity analysis of a representative ruthenium nitrosyl complex.

Protocol 1: Synthesis of trans-[Ru(NH₃)₄(L)(NO)]³⁺
  • Rationale: This protocol describes a common synthetic route involving the conversion of a coordinated nitro (NO₂) ligand into a nitrosyl (NO) ligand in an acidic medium. This method is widely applicable for ammine and polypyridine systems.[23]

  • Methodology:

    • Precursor Synthesis: Synthesize the ruthenium(II)-nitro precursor, such as [Ru(NH₃)₅(NO₂)]Cl, following established literature procedures.

    • Ligand Substitution: Dissolve the nitro precursor in an appropriate solvent (e.g., water or ethanol/water mixture). Add a slight excess of the desired ancillary ligand L (e.g., pyridine). Heat the mixture under reflux for 2-4 hours to substitute one of the ammine ligands. Monitor the reaction by TLC or UV-Vis.

    • Nitrosyl Formation: Cool the solution to room temperature. Slowly add a strong non-coordinating acid (e.g., HBF₄ or HPF₆) dropwise with stirring. The acidic conditions will protonate and dehydrate the coordinated nitrite, converting it to a nitrosyl ligand. A color change is typically observed.

    • Isolation: The desired product, [Ru(NH₃)₄(L)(NO)]³⁺, will often precipitate as its PF₆⁻ or BF₄⁻ salt. If not, reduce the solvent volume under vacuum and/or add a non-polar co-solvent to induce precipitation.

    • Purification: Collect the solid by filtration, wash with cold water, then diethyl ether, and dry under vacuum. Recrystallize from a suitable solvent pair (e.g., acetonitrile/ether) if necessary.

  • Validation:

    • FT-IR: The product should exhibit a strong ν(NO) stretch between 1900-1960 cm⁻¹, and the characteristic bands for the NO₂⁻ ligand (~1320 and 1430 cm⁻¹) should be absent.

    • ¹H NMR: Confirm the coordination of ligand L by observing its characteristic peaks, which will be shifted compared to the free ligand.

    • Elemental Analysis: Confirm the elemental composition (C, H, N) of the isolated salt.

Protocol 2: Monitoring Nucleophilic Attack by UV-Visible Spectroscopy
  • Rationale: This protocol uses UV-Vis spectroscopy to monitor the kinetics of the reaction between a ruthenium nitrosyl complex and hydroxide, demonstrating the electrophilic attack and nitrosyl-nitrite interconversion.[15]

  • Methodology:

    • Stock Solutions: Prepare a stock solution of the purified ruthenium nitrosyl complex (e.g., 0.1 mM in acetonitrile or water). Prepare a series of buffered aqueous solutions of known pH (e.g., pH 9, 10, 11, 12) or a stock solution of NaOH.

    • Spectrometer Setup: Set a UV-Vis spectrophotometer to kinetics mode, monitoring at a wavelength where the starting material and product have significantly different absorbances (determined by taking full spectra of the nitrosyl and the final nitrite complex).

    • Initiate Reaction: Place a cuvette with the ruthenium nitrosyl solution (or a buffered solution for the blank) in the spectrophotometer. At time t=0, inject a small, known volume of the NaOH solution to achieve the desired final pH and immediately start data acquisition.

    • Data Acquisition: Record the change in absorbance over time until the reaction reaches completion (i.e., the absorbance becomes stable).

    • Analysis: Plot absorbance vs. time. Fit the resulting curve to a pseudo-first-order kinetic model to extract the observed rate constant (k_obs). Repeat at different hydroxide concentrations to determine the second-order rate constant for the reaction.

  • Validation:

    • Isosbestic Points: A series of spectra taken at different time points during the reaction should show clean conversion with one or more isosbestic points, indicating a direct conversion from starting material to product without significant side reactions.[15]

    • Final Spectrum: The final spectrum recorded after the reaction is complete should match the spectrum of the independently prepared or known nitrite complex.

Conclusion and Future Outlook

The electrophilic behavior of the nitrosyl ligand is a defining characteristic of {RuNO}6 complexes, dictating their fundamental reactivity and enabling their most promising applications. By understanding the interplay between electronic structure, ancillary ligand effects, and reaction conditions, researchers can rationally design and synthesize novel ruthenium nitrosyl compounds with precisely tuned properties. For drug development professionals, this offers a powerful toolkit for creating next-generation therapeutics capable of targeted NO and HNO delivery. Future research will undoubtedly focus on developing complexes that are activated by lower-energy, tissue-penetrating light, and those that can be triggered by specific biological markers, further enhancing the precision and efficacy of these remarkable inorganic compounds.

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Exploratory

Quantum Pharmacophore: A Technical Guide to DFT Calculations of K2[Ru(NO)Cl5] Molecular Orbitals

Executive Summary Nitric oxide (NO) is a potent biological messenger governing vasodilation, neurotransmission, and immune responses. For drug development professionals, engineering targeted NO delivery systems is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitric oxide (NO) is a potent biological messenger governing vasodilation, neurotransmission, and immune responses. For drug development professionals, engineering targeted NO delivery systems is a critical objective. Ruthenium nitrosyl complexes, specifically the prototypical potassium pentachloronitrosylruthenate(II), K2​[Ru(NO)Cl5​] , offer a highly controllable, photo-triggered NO release mechanism.

This whitepaper provides an in-depth analysis of the theoretical Density Functional Theory (DFT) calculations used to map the molecular orbitals of [Ru(NO)Cl5​]2− . By understanding the quantum mechanical topography of this {RuNO}6 system, researchers can predict photo-induced linkage isomerism (PLI) and optimize the controlled release of NO for therapeutic applications.

The {RuNO}6 Architecture and Causality of the Trans-Effect

The [Ru(NO)Cl5​]2− anion is formally described as a Ru(II) metal center bound to an NO+ cation, yielding a diamagnetic d6 ground state 1[1]. The interaction between the metal and the nitrosyl ligand is dominated by strong π -backbonding from the filled Ru 4d orbitals (specifically dxz​ and dyz​ ) into the empty π∗ antibonding orbitals of the NO+ ligand.

The Causality of Structural Distortion: Crystallographic and DFT data reveal that the complex forms a slightly distorted octahedron. Counterintuitively, the Ru-Cl bond trans to the nitrosyl group is shorter (2.357 Å) than the cis Ru-Cl bonds (2.373–2.379 Å) 1[1]. This trans-strengthening occurs because NO+ is a powerful π -acceptor. As it withdraws π -electron density from the Ru center, it reduces the electron-electron repulsion between the metal and the trans-chloride's π -donor orbitals, allowing the trans-ligand to pull closer to the metal core.

Quantitative Structural Data

The following table summarizes the key geometric parameters of the ground state [Ru(NO)Cl5​]2− derived from experimental and DFT consensus 1[1]:

Structural ParameterMeasurementQuantum Mechanical Implication
Ru-N-O Angle 176.7°Near-linear geometry confirms NO+ character.
Ru-N Bond 1.738 ÅShort distance indicates robust Ru( 4d ) NO( π∗ ) backbonding.
N-O Bond 1.131 ÅHigh bond order, characteristic of the nitrosyl cation.
Ru-Cl (trans) 2.357 ÅTrans-strengthening due to reduced π -repulsion.
Ru-Cl (cis) 2.373 – 2.379 ÅStandard equatorial halide coordination.

Self-Validating DFT Methodology for Ruthenium Complexes

To accurately model the molecular orbitals and excited states of heavy transition metal complexes, standard Hartree-Fock methods are insufficient due to electron correlation effects. The following self-validating DFT protocol is the field standard for {RuNO}6 systems 2[2].

Step-by-Step Computational Protocol
  • Coordinate Initialization: Extract initial atomic coordinates from X-ray crystallographic data. Starting from empirical data prevents the optimization algorithm from converging into high-energy false minima.

  • Functional & Basis Set Selection (Geometry Optimization): Execute geometry optimization using a hybrid functional like B3LYP or BP86 .

    • Causality of Choice: B3LYP incorporates exact exchange, which is critical for accurately predicting the HOMO-LUMO gap and Metal-to-Ligand Charge Transfer (MLCT) states. For the basis set, use LANL2DZ or def2-TZVP 1[1]. These utilize Effective Core Potentials (ECPs) for Ruthenium ( Z=44 ), effectively masking the core electrons to account for scalar relativistic effects without prohibitive computational costs.

  • Frequency Analysis (Self-Validation Step): Perform a vibrational frequency calculation at the exact same level of theory.

    • Validation Rule: The structure is only validated as a true local minimum on the Potential Energy Surface (PES) if zero imaginary frequencies are observed. If an imaginary frequency is present, the geometry is a transition state, and optimization must be restarted along the normal mode of that frequency.

  • Solvation Modeling: Apply the Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM) to simulate the aqueous environment relevant for biological drug delivery 2[2].

  • Time-Dependent DFT (TD-DFT): Calculate the vertical excitation energies to simulate the UV-Vis spectrum, identifying the specific wavelengths required to trigger photo-isomerization.

DFT_Workflow step1 1. Coordinate Initialization (X-Ray XRD Data) step2 2. Geometry Optimization (B3LYP / def2-TZVP) step1->step2 step3 3. Frequency Analysis (Minima Validation) step2->step3 step4 4. Solvation Modeling (COSMO / PCM) step3->step4 step5 5. TD-DFT Simulation (Excited State MLCT) step4->step5

Step-by-step DFT computational workflow for Ru(NO)Cl5 complexes.

Molecular Orbital Topography and Linkage Isomerism

The pharmacological utility of [Ru(NO)Cl5​]2− lies in its ability to undergo Photo-Induced Linkage Isomerism (PLI). The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the equatorial chloride ligands and the metal dxy​ orbital. The Lowest Unoccupied Molecular Orbital (LUMO) exhibits massive π∗(NO) character.

When irradiated with blue/UV light (e.g., 445 nm), an electron is promoted via MLCT ( 4dπ(Ru)→π∗(NO) )1[1]. This transiently weakens the Ru-NO bond, allowing the molecule to relax into one of two metastable states (MS1 or MS2) 3[3].

The Metastable States
  • Ground State (GS): Linear Ru-N-O coordination.

  • Metastable State 2 (MS2): A side-bound η2 -NO geometry where both N and O coordinate to the metal. It sits approximately 0.9 eV to 1.0 eV above the GS 4[4].

  • Metastable State 1 (MS1): An isonitrosyl (Ru-ON) oxygen-bound geometry. It is higher in energy, sitting ~1.1 eV to 1.6 eV above the GS 3[3].

StateCoordination ModeRelative EnergyDecay Temperature
GS Ru-NO (Linear)0.0 eV (Ref)Stable
MS2 Ru- η2 -NO (Side-bound)~0.9 eV - 1.0 eV~185 K
MS1 Ru-ON (Isonitrosyl)~1.1 eV - 1.6 eV~289 K - 291 K

Note: The high thermal stability of the MS1 isomer in specific ruthenium nitrosyl derivatives makes them exceptional candidates for delayed, controlled NO release in physiological environments 5[5].

Mechanistic Pathway: Photo-Induced NO Delivery

For drug development, the ultimate goal is the cleavage of the Ru-NO bond to release free NO into the target tissue. DFT calculations confirm that the MS1 (isonitrosyl) state features a drastically weakened metal-ligand bond compared to the GS.

Upon targeted irradiation, the molecule transitions through the MS2 state into the MS1 state. From the MS1 state, thermal energy at physiological temperatures (310 K) is sufficient to overcome the dissociation barrier, releasing the therapeutic NO payload while leaving behind an aquated ruthenium byproduct.

Isomerization_Pathway GS Ground State (GS) Ru-NO (Linear) hv Photon Excitation (Blue/UV Light) GS->hv MS2 Metastable State 2 (MS2) Ru-η2-NO (Side-bound) hv->MS2 MLCT MS1 Metastable State 1 (MS1) Ru-ON (Isonitrosyl) MS2->MS1 Thermal Shift MS1->GS Thermal Decay NO Therapeutic NO Release (Target Binding) MS1->NO Dissociation

Photo-induced linkage isomerization and NO release pathway.

Conclusion

Theoretical DFT calculations of K2​[Ru(NO)Cl5​] provide a rigorous quantum mechanical blueprint for understanding photo-induced NO release. By utilizing appropriate functionals (B3LYP) and relativistic basis sets (LANL2DZ/def2-TZVP), researchers can accurately map the MLCT transitions and the energetic topography of the MS1 and MS2 metastable states. For drug development professionals, this computational framework is indispensable for screening and engineering next-generation, light-activated metallopharmaceuticals.

References

  • 1 , researchgate.net.

  • 2 , uni-muenchen.de.

  • 3 , buffalo.edu.

  • 4 , uni-muenchen.de.

  • 5 , researchgate.net.

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Protocols & Analytical Methods

Method

Synthesis of a Key Nitric Oxide Donor: A Detailed Protocol for the Preparation of K₂[Ru(NO)Cl₅]

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅]. This coordination compound is of significant interest in chemical and biomedical research, primarily for its ability to act as a nitric oxide (NO) donor. The protocol is designed for researchers in chemistry, materials science, and drug development, offering not just a procedure but also insights into the chemical principles and safety considerations.

Introduction: The Significance of K₂[Ru(NO)Cl₅] as a Nitric Oxide Donor

Potassium pentachloronitrosylruthenate(II) is a ruthenium-based inorganic complex that has garnered attention for its potential applications in various fields, including catalysis and medicinal chemistry.[1] Its core utility stems from the presence of a nitrosyl (NO) ligand, which can be released under specific conditions. Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, and ruthenium nitrosyl complexes are being explored as potential therapeutic agents that can deliver NO to biological targets.[2] The controlled release of NO from these complexes can be triggered by light or chemical reduction, making them valuable tools for research into NO-mediated signaling pathways.

Chemical Principles and Expertise: Understanding the Synthesis

The synthesis of K₂[Ru(NO)Cl₅] involves the reaction of a ruthenium(III) precursor, typically ruthenium(III) chloride hydrate (RuCl₃·xH₂O), with a source of nitrite ions (KNO₂) in an acidic medium (HCl). The key to this synthesis is the in situ generation of the nitrosyl ligand (NO⁺) from the protonation of the nitrite ion.

The overall reaction can be summarized as: RuCl₃ + 2 KNO₂ + 2 HCl → K₂[Ru(NO)Cl₅] + NO₂ + H₂O + KCl

Expert Insight: The choice of hydrochloric acid is crucial not only for the generation of the nitrosylating agent but also to provide the chloride ligands necessary to form the pentachloro complex. The concentration of HCl must be carefully controlled to ensure the complete formation of the desired product and to prevent the formation of undesired side products. The reaction proceeds through the reduction of Ru(III) to Ru(II) by the in-situ generated nitrous acid, followed by the coordination of the nitrosyl group and chloride ions.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )QuantityNotes
Ruthenium(III) chloride hydrateRuCl₃·xH₂O~207.43 (anhydrous)Specify based on Ru contentThe exact weight will depend on the hydration state. It is advisable to use a batch with a known ruthenium content.
Potassium nitriteKNO₂85.10Molar excessActs as the source for the nitrosyl ligand.
Hydrochloric acid (concentrated)HCl36.46Sufficient to maintain acidic pH and as a chloride sourceUse with extreme caution in a well-ventilated fume hood.
EthanolC₂H₅OH46.07For washing the product95% or absolute ethanol.
Diethyl ether(C₂H₅)₂O74.12For washing the productHighly flammable.

Safety Precautions

  • Ruthenium Compounds: Ruthenium salts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Potassium Nitrite: Potassium nitrite is an oxidizing agent and can be harmful if swallowed or inhaled.

  • Nitrogen Oxides: The reaction may produce nitrogen oxide gases, which are toxic. The entire procedure must be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Protocol

This protocol is based on the general procedure described for the synthesis of K₂[Ru(NO)Cl₅] from ruthenium(III) chloride.

1. Dissolution of Ruthenium(III) Chloride: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of ruthenium(III) chloride hydrate in a minimal amount of concentrated hydrochloric acid. b. Gently warm the mixture on a hot plate with stirring until the RuCl₃·xH₂O is completely dissolved. The solution should have a dark, reddish-brown color.

2. Addition of Potassium Nitrite: a. In a separate beaker, prepare a concentrated aqueous solution of potassium nitrite. A slight molar excess relative to the ruthenium precursor is recommended. b. Slowly add the potassium nitrite solution dropwise to the stirring ruthenium chloride solution at room temperature. c. Self-Validation Checkpoint: A color change should be observed, and a reddish-brown precipitate may start to form. The reaction mixture will likely evolve brown fumes of nitrogen dioxide (NO₂); this is a normal observation and underscores the importance of performing the reaction in a fume hood.

3. Reaction and Precipitation: a. After the complete addition of the potassium nitrite solution, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion. b. The product, K₂[Ru(NO)Cl₅], will precipitate out of the solution as a crystalline solid.

4. Isolation and Purification of the Product: a. Cool the reaction mixture in an ice bath to maximize the precipitation of the product. b. Collect the crystalline product by vacuum filtration using a Büchner funnel. c. Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts. d. Dry the final product in a desiccator under vacuum.

5. Characterization: a. The product should be a reddish-brown crystalline solid. b. The identity and purity of the synthesized K₂[Ru(NO)Cl₅] can be confirmed by techniques such as Infrared (IR) spectroscopy (looking for the characteristic N-O stretching frequency around 1900 cm⁻¹), and elemental analysis.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis RuCl3 Dissolve RuCl₃·xH₂O in conc. HCl Reaction Slowly add KNO₂ solution to RuCl₃ solution RuCl3->Reaction KNO2 Prepare aqueous KNO₂ solution KNO2->Reaction Stirring Stir at room temperature (several hours) Reaction->Stirring Precipitation Cool in ice bath to maximize precipitation Stirring->Precipitation Filtration Vacuum filter the precipitate Precipitation->Filtration Washing Wash with Ethanol and Diethyl Ether Filtration->Washing Drying Dry under vacuum Washing->Drying Characterization Characterize product (IR, Elemental Analysis) Drying->Characterization

Caption: Workflow for the synthesis of K₂[Ru(NO)Cl₅].

Trustworthiness and Self-Validation

The reliability of this protocol is enhanced by clear observational checkpoints. The expected color changes and the formation of a precipitate provide immediate feedback on the progress of the reaction. The final characterization by IR spectroscopy serves as a definitive validation of the product's identity, with the strong absorbance at approximately 1900 cm⁻¹ being a hallmark of the linear Ru-N-O bond in the {RuNO}⁶ moiety.

Conclusion

This detailed protocol provides a robust and reliable method for the synthesis of K₂[Ru(NO)Cl₅], a valuable precursor for nitric oxide research. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently prepare this important compound for their studies in drug development, catalysis, and materials science.

References

  • Guggolz, S. Synthesis, characterization and quantum-chemical analysis of {Ru(NO)n}m compounds.
  • Griffith, W. P. The Chemistry of the Rarer Platinum Metals. Interscience, London, 1967, p. 174.
  • da Silva, R. S. & da Rocha, Z. N. New nitric oxide donors based on ruthenium complexes. Braz. J. Med. Biol. Res.42, 595-605 (2009).
  • Ford, P. C. & Lorkovic, I. M. Photochemical Nitric Oxide Precursors: Synthesis, Photochemistry, and Ligand Substitution Kinetics of Ruthenium Salen Nitrosyl and Related Complexes. Chem. Rev.102, 993-1017 (2002).
  • Szafran, Z., Pike, R. M. & Singh, M. M. Microscale Inorganic Chemistry. Wiley, New York, 1991, p. 176.
  • Brainly. When aqueous solutions of potassium nitrite and hydrochloric acid are mixed, an... Available at: [Link]. (Accessed: March 7, 2024).

  • Inorganic Syntheses. John Wiley & Sons, Inc., 1990.

Sources

Application

using dipotassium pentachloronitrosylruthenate as a precursor for RuO2 thin films

Application Note & Protocol Topic: Leveraging Dipotassium Pentachloronitrosylruthenate as a Novel Aqueous Precursor for the Facile Synthesis of Ruthenium Dioxide (RuO₂) Thin Films For: Researchers, scientists, and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Leveraging Dipotassium Pentachloronitrosylruthenate as a Novel Aqueous Precursor for the Facile Synthesis of Ruthenium Dioxide (RuO₂) Thin Films

For: Researchers, scientists, and materials development professionals.

Authored by: A Senior Application Scientist

Introduction: The Need for Advanced Electrode Materials and a Novel Precursor Approach

Ruthenium dioxide (RuO₂) stands out as a material of significant interest in modern electronics and electrochemistry. Its unique combination of high electrical conductivity, exceptional chemical stability, and catalytic activity makes it a prime candidate for a variety of demanding applications.[1][2] These include electrodes in supercapacitors, gate contacts in semiconductor devices, and catalysts for reactions such as the oxygen evolution reaction (OER).[3] The performance of RuO₂ in these roles is critically dependent on the quality and microstructure of the thin films.

Traditionally, the fabrication of RuO₂ thin films has relied on precursors like ruthenium trichloride (RuCl₃) and various organometallic compounds.[4] While effective, these precursors can present challenges related to solvent toxicity, cost, and process complexity. This application note introduces a detailed protocol for the use of a less conventional, water-soluble precursor: dipotassium pentachloronitrosylruthenate(II) (K₂[RuCl₅(NO)]) .

The choice of K₂[RuCl₅(NO)] is predicated on several key advantages:

  • Aqueous Solubility: Its solubility in water allows for the formulation of environmentally benign precursor solutions, avoiding the need for hazardous organic solvents.[5]

  • Facile Thermal Decomposition: The compound undergoes thermal decomposition at a relatively low temperature (decomposes at 220 °C), which is a crucial characteristic for solution-based deposition techniques that rely on thermal conversion to the oxide phase.[5]

  • Novelty and Exploration: The use of this precursor is not widely documented, offering a fertile ground for novel research and the development of new intellectual property in the field of functional oxide films.

This guide provides a comprehensive, step-by-step protocol for the synthesis of RuO₂ thin films using K₂[RuCl₅(NO)] via a spin-coating method, grounded in established principles of materials science and inorganic chemistry.

The Chemical Pathway: From Precursor to Functional Oxide

The transformation of dipotassium pentachloronitrosylruthenate to ruthenium dioxide is a thermally driven process. While a detailed mechanistic study of this specific precursor is not widely available, we can postulate a logical reaction pathway based on the known chemistry of ruthenium nitrosyl complexes and the general principles of thermal decomposition.

The process begins with the dissolution of the precursor in a suitable solvent. Upon heating in an oxygen-containing atmosphere (e.g., ambient air), the complex is expected to decompose. The nitrosyl (NO) and chloro (Cl) ligands will be driven off as volatile species, and the ruthenium center will be oxidized to form the stable Ru(IV) oxide. The potassium ions will likely form volatile or water-soluble byproducts that can be removed during post-deposition processing.

A simplified proposed reaction is:

2 K₂ + 3 O₂(g) → 2 RuO₂(s) + 4 KCl(g) + 6 Cl₂(g) + 2 NO(g)

This proposed pathway underscores the necessity of an oxygen-rich environment during the annealing step to ensure the complete conversion to RuO₂.

G cluster_solution Precursor Solution Preparation cluster_deposition Thin Film Deposition cluster_conversion Thermal Conversion precursor K₂[RuCl₅(NO)] (Dipotassium Pentachloronitrosylruthenate) solution Aqueous Precursor Solution precursor->solution Dissolution solvent Deionized Water solvent->solution spin_coating Spin Coating solution->spin_coating substrate Substrate (e.g., Si/SiO₂, FTO glass) substrate->spin_coating wet_film Wet Precursor Film spin_coating->wet_film drying Drying (e.g., 80-120 °C) wet_film->drying Solvent Evaporation annealing Annealing (e.g., 400-600 °C in Air) drying->annealing Thermal Decomposition & Oxidation final_film Crystalline RuO₂ Thin Film annealing->final_film

Caption: Experimental workflow for RuO₂ thin film synthesis.

Detailed Experimental Protocol: Spin-Coating Deposition

This protocol details the fabrication of RuO₂ thin films on a silicon substrate with a thermal oxide layer (Si/SiO₂). The methodology can be adapted for other substrates, such as fluorine-doped tin oxide (FTO) coated glass, with appropriate modifications to the cleaning and annealing steps.

Materials and Equipment
Category Item Specifications/Notes
Precursor Dipotassium pentachloronitrosylruthenate(II)K₂[RuCl₅(NO)], CAS: 14854-54-7
Solvent Deionized (DI) WaterResistivity > 18 MΩ·cm
Substrates Si/SiO₂ wafers1 cm x 1 cm, with 300 nm thermal SiO₂
Cleaning Acetone, Isopropanol (IPA), DI WaterACS grade or higher
Equipment Spin CoaterCapable of speeds up to 5000 rpm
Hot PlateCalibrated, with temperature control up to 200 °C
Tube Furnace or Muffle FurnaceCapable of reaching at least 600 °C with air atmosphere
Analytical Balance, Magnetic StirrerStandard laboratory equipment
Step-by-Step Procedure

Step 1: Substrate Cleaning (Critical for Film Adhesion)

  • Place the Si/SiO₂ substrates in a beaker.

  • Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.

  • After the final sonication in DI water, rinse the substrates thoroughly with fresh DI water.

  • Dry the substrates using a stream of dry nitrogen gas.

  • Optional but recommended: Treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes to create a hydrophilic surface, which promotes uniform film deposition.

Step 2: Precursor Solution Preparation

  • Prepare a 0.1 M aqueous solution of K₂[RuCl₅(NO)]. To do this, weigh out the appropriate amount of the precursor and dissolve it in a calculated volume of DI water.

    • Rationale: A 0.1 M concentration is a good starting point. Higher concentrations may lead to thicker films per coat but can also result in cracking if not optimized.[2]

  • Stir the solution using a magnetic stirrer at room temperature for at least 1 hour to ensure complete dissolution.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities that could act as defect sites in the final film.

Step 3: Spin-Coating Deposition

  • Place a cleaned substrate onto the chuck of the spin coater and secure it.

  • Dispense a few drops of the precursor solution onto the center of the substrate, ensuring the surface is fully covered.

  • Initiate the spin-coating program. A two-step program is recommended:

    • Step A (Spread): 500 rpm for 10 seconds. This allows the solution to spread evenly across the substrate.

    • Step B (Thinning): 3000 rpm for 30 seconds. This step thins the liquid film to a uniform thickness. The final thickness will depend on the solution's viscosity and the spin speed.

  • After the spin-coating cycle is complete, carefully remove the substrate.

Step 4: Drying and Pyrolysis

  • Immediately transfer the coated substrate to a pre-heated hot plate set at 120 °C.

  • Dry the film for 5 minutes. This step removes the water solvent.

  • Optional for thicker films: Repeat steps 3 and 4 to apply multiple layers. A brief drying step between each layer is crucial.

Step 5: High-Temperature Annealing (Conversion to RuO₂)

  • Place the dried, coated substrates in a quartz tube furnace or a muffle furnace.

  • Ramp the temperature to the desired annealing temperature (e.g., 500 °C) at a rate of 5 °C/minute in an air atmosphere.

    • Rationale: A controlled ramp rate prevents thermal shock and potential film delamination. The microstructure and crystallinity of the RuO₂ film are highly dependent on the annealing temperature.[1] Temperatures in the range of 400-600 °C are typically used for the conversion of ruthenium precursors to crystalline RuO₂.[4][6]

  • Hold the temperature at 500 °C for 1 hour.

  • Allow the furnace to cool down naturally to room temperature before removing the samples.

Characterization and Expected Results

The resulting thin films should be dark in color and adherent to the substrate. To validate the synthesis and understand the film properties, the following characterization techniques are recommended:

Technique Purpose Expected Outcome
X-ray Diffraction (XRD) Phase identification and crystallinityPeaks corresponding to the tetragonal rutile structure of RuO₂.
Scanning Electron Microscopy (SEM) Surface morphology and thicknessA uniform, potentially nanocrystalline surface. Cross-sectional SEM can determine film thickness.
X-ray Photoelectron Spectroscopy (XPS) Chemical composition and oxidation statePresence of Ru and O, with the Ru 3d spectrum confirming the Ru(IV) oxidation state.
Four-Point Probe Electrical resistivityLow resistivity, characteristic of metallic or semi-metallic conduction.

Based on literature for similar solution-processed RuO₂ films, resistivities on the order of 10⁻⁴ to 10⁻³ Ω·cm can be expected, though this will be highly dependent on the final film density and crystallinity.

Troubleshooting and Optimization

  • Poor Film Adhesion: Ensure meticulous substrate cleaning. Consider an adhesion-promoting layer if necessary.

  • Cracked Films: This can result from excessive thickness per layer or too rapid a heating rate during annealing. Reduce the precursor concentration or the volume dispensed, or decrease the annealing ramp rate.

  • Incomplete Conversion to RuO₂: If XRD shows amorphous character or intermediate phases, increase the annealing temperature or duration. Ensure adequate airflow during annealing.

Safety Precautions

  • Handle dipotassium pentachloronitrosylruthenate(II) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Conduct all heating and annealing steps in a well-ventilated area or a fume hood, as the decomposition of the precursor will release gaseous byproducts.

  • Consult the Safety Data Sheet (SDS) for the precursor before use.

Conclusion

The use of dipotassium pentachloronitrosylruthenate(II) presents a promising and novel route for the aqueous solution-based deposition of RuO₂ thin films. This method offers advantages in terms of environmental safety and process simplicity. The protocol provided herein serves as a robust starting point for researchers to explore this precursor and to optimize the deposition process for their specific applications, contributing to the advancement of functional oxide materials.

References

  • Angermann, M., et al. (2023). Highly conductive RuO2 thin films from novel facile aqueous chemical solution deposition.
  • Babar, A. R., et al. (2023). Precursor solution concentration-dependent electrochemical supercapacitive behavior of spray-deposited RuO2 films using aqueous/organic solvent mixtures. Journal of Applied Electrochemistry, 53, 781–795.
  • Ristić, M., et al. (2015). Formation of RuO2 nanoparticles by thermal decomposition of Ru(NO)(NO3)3.
  • Näslund, L.-Å., et al. (2014). Formation of RuO(OH)2 on RuO2-Based Electrodes for Hydrogen Production. The Journal of Physical Chemistry C, 118(28), 15315–15323.
  • Lee, S., et al. (2019). Facile chemical bath deposition to fabricate RuO electrodes for electrochemical chlorine evolution.
  • Wang, Y., et al. (2024). RuO2 Catalysts for Electrocatalytic Oxygen Evolution in Acidic Media: Mechanism, Activity Promotion Strategy and Research Progress.

Sources

Method

Application Note: Biological Nitric Oxide Release Studies Using Ruthenium Nitrosyls

Introduction & Mechanistic Rationale Nitric oxide (NO) is a ubiquitous gaseous signaling molecule that regulates critical physiological processes, including vasodilation, neurotransmission, and cellular apoptosis. The th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitric oxide (NO) is a ubiquitous gaseous signaling molecule that regulates critical physiological processes, including vasodilation, neurotransmission, and cellular apoptosis. The therapeutic potential of exogenous NO delivery is immense; however, the radical's short half-life and high reactivity necessitate the use of stable prodrugs that can be triggered locally 1.

Among transition metal NO donors, ruthenium nitrosyls have emerged as the gold standard for biological applications. Unlike manganese or iron nitrosyls, which often suffer from spontaneous hydrolysis in aqueous media, ruthenium complexes exhibit exceptional thermodynamic stability in biological buffers.

The Causality of the {Ru-NO}⁶ Configuration

The stability of these complexes is best understood through the Enemark-Feltham notation. Most stable ruthenium nitrosyls exist in the {Ru-NO}⁶ configuration, formally described as a Ru(II) center bound to a nitrosonium cation (NO⁺) 2. Because the NO is bound as NO⁺, the complex is diamagnetic, substitutionally inert in the dark, and highly resistant to premature off-target release.

To release the bioactive NO radical (NO•), the Ru-NO bond must be weakened. This is achieved via two primary modalities:

  • Photochemical Activation : Light irradiation induces a dπ(Ru)→π∗(NO) metal-to-ligand charge transfer (MLCT). This transiently reduces NO⁺ to NO•, triggering the dissociation of the radical and leaving behind a Ru(III) solvent-bound photoproduct 1.

  • Electrochemical/Biological Reduction : A one-electron reduction directly converts the {Ru-NO}⁶ species into a highly labile {Ru-NO}⁷ intermediate, prompting rapid NO• dissociation 3.

Overcoming the UV Barrier: Ligand Engineering

Historically, {Ru-NO}⁶ complexes required high-energy UV light (e.g., 355 nm) for activation, which causes phototoxicity and exhibits poor tissue penetration. Modern molecular engineering has shifted the activation window into the visible and Near-Infrared (NIR) regions. By incorporating strongly electron-donating ligands (e.g., acetylacetonate [acac]) or extended π -conjugated antennas (e.g., fluorene), researchers have successfully utilized Two-Photon Absorption (TPA) to trigger NO release at 800 nm, allowing for deep-tissue photodynamic therapy 4.

System Workflows and Biological Pathways

To ensure rigorous scientific validation, any study investigating Ru-NO complexes must employ a self-validating workflow that differentiates true NO release from baseline degradation or assay artifacts.

Fig 1. Experimental workflow for validating and quantifying NO release from Ruthenium Nitrosyls.Fig 2. Downstream biological signaling pathways activated by photo-released NO.

Quantitative Data Summary

The efficiency of NO release is highly dependent on the ligand architecture and the excitation wavelength. The table below summarizes key kinetic and photophysical parameters from recent literature 1, 5, 4.

Ruthenium Nitrosyl ComplexLigand ModificationTrigger WavelengthNO Release EfficiencyKey Biological Feature
K₂[Ru(NO)(Cl)₅] None (Baseline)UV (355 nm) ϕ = 0.06Historical standard; poor tissue penetration.
PaPy₃UV/VisHigh stabilityDelivers NO to cytochrome c oxidase.
1.Ru(phen)NO PhenanthrolineGreen (525 nm) t1/2​ = 22.83 min (aq)AIE-based; generates cytotoxic peroxynitrite.
[RuNO(tpy)(acac)]²⁺ AcetylacetonateNIR (800 nm, TPA)TPA = 1530 GMDeep tissue penetration; high water stability.

Experimental Protocols

Protocol A: Endpoint NO Quantification via Griess Assay

Causality & Principle: In aerobic aqueous solutions, released NO• rapidly auto-oxidizes to nitrite (NO₂⁻). The Griess assay utilizes sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to convert nitrite into a deep pink azo dye, measurable at 540 nm 5. This is an excellent high-throughput method for determining cumulative NO release.

Materials:

  • Ruthenium nitrosyl stock (e.g., 1 mM in DMSO or CH₃CN)

  • Phosphate Buffer (10 mM, pH 7.4)

  • Modified Griess Reagent (Sigma-Aldrich)

  • cPTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) - NO Scavenger

Step-by-Step Procedure:

  • Standard Curve Generation: Prepare sodium nitrite (NaNO₂) standards ranging from 0 to 100 µM in phosphate buffer. Add equal volumes of Griess reagent, incubate for 15 mins in the dark, and measure absorbance at 540 nm to generate a calibration curve.

  • Sample Preparation: Dilute the Ru-NO stock into phosphate buffer to a final working concentration of 20–50 µM. Ensure the organic solvent concentration does not exceed 1-2% to maintain biological relevance.

  • Dark Control (Self-Validation): Keep one aliquot of the Ru-NO solution in complete darkness at 37°C for 1 hour. Add Griess reagent. Expected Result: Absorbance should equal the blank, proving the complex is substitutionally inert without a trigger.

  • Irradiation: Expose the experimental samples to the designated light source (e.g., 525 nm LED or 800 nm pulsed laser for TPA) for predefined time intervals (e.g., 0, 5, 15, 30, 60 mins).

  • cPTIO Negative Control (Self-Validation): To a parallel irradiated sample, add 100 µM cPTIO prior to light exposure. cPTIO rapidly oxidizes NO• to NO₂•, preventing the formation of the specific nitrite species detected by Griess. Expected Result: Complete suppression of the 540 nm signal, proving the signal is strictly NO-derived.

  • Quantification: Add 100 µL of Griess reagent to 100 µL of each irradiated sample. Incubate for 15 minutes at room temperature in the dark. Read absorbance at 540 nm and interpolate NO₂⁻ concentration using the standard curve.

Protocol B: Real-Time Amperometric NO Measurement

Causality & Principle: While the Griess assay measures cumulative downstream metabolites, amperometry uses a gas-permeable membrane (e.g., PTFE) covering a working electrode (usually polarized at +0.86V vs Ag/AgCl) to directly oxidize NO gas in real-time. This provides precise kinetic data ( t1/2​ ) and proves that NO release is strictly dependent on continuous energy input.

Materials:

  • NO-selective microelectrode (e.g., amiNO-700, Innovative Instruments)

  • Faraday cage and potentiostat

  • S-nitroso-N-acetylpenicillamine (SNAP) and CuCl₂ for calibration

Step-by-Step Procedure:

  • Electrode Calibration: Immerse the NO electrode in a 0.1 M copper(II) chloride solution. Inject known aliquots of SNAP. Cu(II) catalyzes the quantitative release of NO from SNAP. Record the current (pA or nA) step-changes to establish a sensitivity ratio (pA/nM NO).

  • Baseline Stabilization: Transfer the electrode to a thermostated (37°C) reaction vessel containing 5 mL of deoxygenated phosphate buffer (pH 7.4). Allow the baseline current to stabilize for at least 30 minutes.

  • Sample Introduction: Inject the Ru-NO complex to a final concentration of 10 µM. The current should remain flat, re-confirming dark stability.

  • Light On/Off Cycling (Self-Validation):

    • Turn on the excitation light source. Observe the immediate anodic current increase corresponding to NO• release.

    • After 2 minutes, turn the light off.

    • Crucial Mechanistic Check: The current must rapidly decay back to baseline. This proves that the Ru-NO bond cleavage is a direct photochemical event and not a light-initiated autocatalytic chain reaction.

  • Data Analysis: Calculate the initial rate of NO release ( kobs​ ) from the linear slope of the current rise, and determine the maximum NO concentration generated during the irradiation window.

References

  • Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors.NIH / National Library of Medicine.
  • Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism.Dalton Transactions (RSC Publishing).
  • Photoresponsive Nitric Oxide Release from Aggregation-Induced Emission-Based Ruthenium–Nitrosyl Complexes and Their Anticancer Activity through In Situ Formation of Peroxynitrite.Inorganic Chemistry (ACS Publications).
  • Acetylacetonate Ruthenium Nitrosyls: A Gateway to Nitric Oxide Release in Water under Near-Infrared Excitation by Two-Photon Absorption.Inorganic Chemistry (ACS Publications).
  • In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes.NIH / National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dipotassium Pentachloronitrosylruthenate (K₂[RuCl₅(NO)])

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of dipotassium pentachloronitrosylruthenate (K₂[RuCl₅(NO)]). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for a high yield of pure product. This document provides in-depth troubleshooting, frequently asked questions, and a validated baseline protocol, drawing from established chemical principles and field experience.

Overview and Core Principles

Dipotassium pentachloronitrosylruthenate is a key starting material for the synthesis of various ruthenium-nitrosyl complexes, which are of significant interest in medicinal chemistry as potential antitumor agents and in catalysis.[1][2][3] The core of the synthesis involves the reaction of a ruthenium(III) precursor, typically ruthenium(III) chloride (RuCl₃), with a nitrosylating agent in a hydrochloric acid medium, followed by precipitation with potassium chloride.

The seemingly straightforward nature of this synthesis belies several critical variables that can dramatically impact the yield and purity of the final product. Success hinges on careful control of reaction conditions to favor the formation of the desired Ru(II)-NO⁺ species and prevent the formation of undesirable side products.[4]

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis of K₂[RuCl₅(NO)].

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction & Conversion cluster_isolation Product Isolation RuCl3 RuCl₃ Solution in conc. HCl ReactionVessel Reaction Mixture (Heating & Stirring) RuCl3->ReactionVessel Initial Reactant NitrosylatingAgent Nitrosylating Agent (e.g., NaNO₂, HONH₂·HCl) NitrosylatingAgent->ReactionVessel Introduce slowly Precipitation Add Saturated KCl ReactionVessel->Precipitation Cool to RT Filtration Filter Crystals Precipitation->Filtration Washing Wash with Ethanol, Diethyl Ether Filtration->Washing Drying Dry in vacuo Washing->Drying Product K₂[RuCl₅(NO)] (Pink/Red Crystals) Drying->Product

Caption: General workflow for K₂[RuCl₅(NO)] synthesis.

Baseline Synthesis Protocol

This protocol provides a reliable starting point for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome of this procedure.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Hydroxylamine hydrochloride (HONH₂·HCl)

  • Concentrated hydrochloric acid (HCl)

  • Potassium chloride (KCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Ruthenium Solution Preparation: Dissolve RuCl₃·xH₂O in a minimal amount of concentrated HCl. Gently heat the mixture to ensure complete dissolution and formation of the hexachlororuthenate(III) complex, [RuCl₆]³⁻. The solution should be a deep reddish-brown.

  • Nitrosylation: In a separate vessel, prepare a concentrated aqueous solution of hydroxylamine hydrochloride. Add this solution dropwise to the hot ruthenium solution while stirring vigorously.

  • Reaction: Heat the resulting mixture at reflux for approximately 2-3 hours. The color of the solution should change from reddish-brown to a deep cherry-red, indicating the formation of the nitrosyl complex.

  • Precipitation: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of potassium chloride (KCl) to precipitate the product.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the pink-red crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with cold water, ethanol, and finally diethyl ether to remove any soluble impurities and facilitate drying.[5] Dry the final product in a vacuum desiccator.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My final product yield is very low, or I obtained no precipitate at all.

Potential Cause Explanation Recommended Solution
Incomplete Nitrosylation The conversion of [RuCl₆]³⁻ to [RuCl₅(NO)]²⁻ is not complete. This can be due to insufficient nitrosylating agent, inadequate reaction time, or low temperature.Ensure the correct stoichiometry of the nitrosylating agent. Extend the reflux time (e.g., to 4-5 hours) and ensure the reaction mixture is maintained at the appropriate temperature.
Product is too Soluble The product has some solubility in water, and if the solution is not sufficiently saturated with KCl or is not adequately cooled, a significant amount of product may remain in the filtrate.[3]Ensure the KCl solution added is fully saturated. After adding KCl, cool the mixture in an ice bath for at least 30-60 minutes before filtration to maximize crystal formation.
Hydrolysis of Ruthenium Precursor If the initial RuCl₃ solution is not sufficiently acidic, ruthenium can hydrolyze to form ruthenium hydroxides or oxides, which will not react to form the desired product.[6][7]Always dissolve the RuCl₃ in concentrated HCl to maintain a highly acidic environment and stabilize the [RuCl₆]³⁻ complex.[6]

Question 2: The color of my final product is brown, black, or an off-pink color instead of the expected bright pink/red.

Potential Cause Explanation Recommended Solution
Presence of Unreacted Ru(III) The deep reddish-brown color of the starting [RuCl₆]³⁻ complex can contaminate the final product if the reaction is incomplete, resulting in a brownish hue.Increase the reflux time or the amount of nitrosylating agent to drive the reaction to completion. Monitor the color change of the reaction solution; it should become a clear, deep red.
Formation of Ruthenium Oxides If the reaction conditions are not strictly anaerobic or if the acidity is too low, Ru(III) or the Ru(II) product can be oxidized, leading to the formation of dark-colored ruthenium oxides.[8]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the use of concentrated HCl throughout the initial steps.
Side Reactions with Nitrosylating Agent Excess or improper addition of the nitrosylating agent can sometimes lead to side reactions, producing impurities that affect the product's color.Add the nitrosylating agent solution slowly and dropwise to the hot ruthenium solution to maintain control over the reaction.
Diagram of Potential Pitfalls

PitfallDiagram cluster_pathways Start [RuCl₆]³⁻ (Red-Brown) CorrectPath K₂[RuCl₅(NO)] (Pink-Red Crystals) Start->CorrectPath Correct Nitrosylation (Adequate Heat, Time, Acidity) SideProduct1 Unreacted [RuCl₆]³⁻ (Brownish Product) Start->SideProduct1 Incomplete Reaction SideProduct2 Ru Oxides (RuO₂) (Black Impurity) Start->SideProduct2 Oxidative Conditions SideProduct3 Hydrolyzed Species (No Yield) Start->SideProduct3 Low Acidity (Hydrolysis)

Caption: Potential reaction pathways and resulting products.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of hydroxylamine hydrochloride in this synthesis?

Hydroxylamine (NH₂OH) and its derivatives serve as effective "nitrogen transfer reagents."[9] In this acidic environment, it acts as a source for the nitrosyl (NO) ligand. The reaction mechanism involves the oxidation of hydroxylamine, which in turn reduces Ru(III) to Ru(II) and provides the NO⁺ ligand that coordinates to the ruthenium center.[10]

Q2: How critical is temperature control during the reaction?

Temperature control is highly critical. The nitrosylation reaction requires sufficient activation energy, which is why the mixture is heated to reflux. Inadequate heating will lead to an incomplete reaction and low yields. Conversely, excessive temperatures for prolonged periods could potentially lead to decomposition or unwanted side reactions, although the reflux condition generally provides a stable operating temperature.

Q3: What are the best analytical methods to confirm the identity and purity of my product?

  • Infrared (IR) Spectroscopy: This is one of the most definitive methods. The Ru-NO bond exhibits a strong, characteristic stretching frequency (ν(NO)) typically in the range of 1850-1950 cm⁻¹. The presence of a sharp peak in this region is strong evidence for the formation of the nitrosyl complex.

  • UV-Vis Spectroscopy: The aqueous solution of K₂[RuCl₅(NO)] has a characteristic absorption spectrum that can be compared against literature values to confirm its identity.

  • Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H, N, Cl, K, Ru) of the synthesized compound, which is crucial for verifying its purity.

Q4: Can other nitrosylating agents be used?

Yes, other agents like sodium nitrite (NaNO₂) or nitric oxide (NO) gas can be used. However, each comes with its own set of optimal reaction conditions and potential side reactions. For instance, using NaNO₂ can lead to the formation of nitrous acid in the HCl medium, which then acts as the nitrosylating species. Hydroxylamine hydrochloride is often preferred for its reliability and relative ease of handling in a laboratory setting.

Q5: My final product seems to be degrading or changing color over time. How should it be stored?

The [RuCl₅(NO)]²⁻ anion can be susceptible to hydrolysis in aqueous solution over time, where a chloride ligand is replaced by a water molecule.[7][11] The solid product is more stable. For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, preferably in a desiccator.

References

  • Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor. Reaction Chemistry & Engineering. Accessed March 7, 2024. [Link]

  • Electronic structure and mechanism for the uptake of nitric oxide by the Ru(iii) antitumor complex NAMI-A. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • Reactions between nitrosylpentaammineruthenium(II) and hydroxylamine or hydrazine. Formation of (dinitrogen oxide)pentaammineruthenium(II). Journal of the American Chemical Society. Accessed March 7, 2024. [Link]

  • RuCl3 - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed March 7, 2024. [Link]

  • Scheme 1 Interaction of diluted aqueous solutions of K 2 [Ru(NO) Cl 5 ]... ResearchGate. Accessed March 7, 2024. [Link]

  • Ru(0) and Ru(II) Nitrosyl Pincer Complexes: Structure, Reactivity, and Catalytic Activity. Inorganic Chemistry. Accessed March 7, 2024. [Link]

  • Synthetic utility of hydroxylamines through oxidation to nitrones. ResearchGate. Accessed March 7, 2024. [Link]

  • Analysis of the effect of various ligands on the hydrolysis of ruthenium (III) complexes and interpretation of kinetic. DigitalCommons@EMU. Accessed March 7, 2024. [Link]

  • Kinetic studies of the hydrolysis reactions of ruthenium (III) complexes hIm trans. Digital Commons @ EMU. Accessed March 7, 2024. [Link]

  • Nitrene transfer reaction with hydroxylamine derivatives. Royal Society of Chemistry. Accessed March 7, 2024. [Link]

  • Hydrolysis reaction promotes changes in coordination mode of Ru(II)/acylthiourea organometallic complexes with cytotoxicity against human lung tumor cell lines. PubMed. Accessed March 7, 2024. [Link]

  • Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • Substituted hydroxylamines as nitrogen transfer reagents: direct synthetic pathways to structurally rich heteroatomic scaffolds. Rowan Digital Works. Accessed March 7, 2024. [Link]

  • sodium - Organic Syntheses Procedure. Organic Syntheses. Accessed March 7, 2024. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Center for Biotechnology Information. Accessed March 7, 2024. [Link]

  • Chemical Synthesis and Process Optimization of Industrial Chemistry. Longdom Publishing. Accessed March 7, 2024. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Semantic Scholar. Accessed March 7, 2024. [Link]

  • for optimized reaction conditions and yields for 24 parallel... ResearchGate. Accessed March 7, 2024. [Link]

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Optimization

troubleshooting low solubility of K2[Ru(NO)Cl5] in water

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Potassium Pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the dissolution of this compound in aqueous media. While datasheets often list K₂[Ru(NO)Cl₅] as "soluble in water," practical laboratory experience can present a more complex picture, including slow dissolution rates and the formation of precipitates.[1][2]

This guide provides a structured, in-depth approach to troubleshooting these issues. We will move beyond simple procedural steps to explain the underlying coordination chemistry and kinetics that govern the behavior of the [Ru(NO)Cl₅]²⁻ anion in solution. Our goal is to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design robust experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of K₂[Ru(NO)Cl₅].

Q1: The safety data sheet (SDS) states K₂[Ru(NO)Cl₅] is "soluble in water," but I'm struggling to dissolve it or I'm seeing a precipitate form. Why is there a discrepancy?

A1: This is the most frequent observation and the primary reason for this guide. The term "soluble" on a datasheet can be misleading. While K₂[Ru(NO)Cl₅] does dissolve in water, the process can be slow and the resulting aqueous solution is not indefinitely stable. The issue is often not one of inherent insolubility, but rather one of two potential phenomena:

  • Slow Dissolution Kinetics: The dissolution rate may be much slower than for a simple salt like KCl. The solid needs to be adequately wetted and dispersed, and the process takes time.

  • Chemical Instability (Hydrolysis): The more common issue is the chemical transformation of the [Ru(NO)Cl₅]²⁻ complex in water.[3] The chloride ligands can be sequentially replaced by water molecules in a process called aquation or hydrolysis.[4][5] These aquated species may have different solubilities and can eventually lead to the formation of insoluble ruthenium oxides or hydroxides, which appear as a precipitate.[3]

Q2: What is the expected color of a freshly prepared K₂[Ru(NO)Cl₅] solution?

A2: A freshly prepared, fully dissolved solution of K₂[Ru(NO)Cl₅] in water should be a clear, reddish-brown or deep red solution. A significant color change, such as turning brown or black, or the appearance of turbidity, is a strong indicator of complex degradation and precipitation.[3]

Q3: Can I heat the solution to speed up dissolution?

A3: Gentle warming can be used to increase the rate of dissolution, but it must be done with caution.[6][7] Elevating the temperature also significantly accelerates the rate of hydrolysis and potential degradation of the complex.[4] We recommend heating to no more than 40°C for a short period. Aggressive heating or boiling will almost certainly lead to decomposition.

Q4: How does pH affect the solubility and stability of my solution?

A4: The pH is a critical factor. The [Ru(NO)Cl₅]²⁻ anion is most stable in neutral to slightly acidic conditions. In alkaline (basic) media, hydrolysis is rapidly accelerated, leading to the precipitation of ruthenium hydroxides or oxides.[3][8] Therefore, it is crucial to use high-purity, neutral pH water (pH 6.5-7.5) and to avoid any basic contaminants.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving specific problems encountered during dissolution.

Issue 1: The solid material is not dissolving, or the dissolution rate is extremely slow.

This scenario suggests that the primary barrier is the physical process of dissolution rather than chemical degradation.

Causality Analysis:

The dissolution of an ionic solid is governed by factors that affect the disruption of the crystal lattice and the solvation of the ions. Inadequate solvent-solute interaction, insufficient energy input, or low surface area can hinder this process.

Troubleshooting Workflow:

Caption: Workflow for addressing slow dissolution.

Step-by-Step Protocol: Enhancing Dissolution Rate
  • Verify Solvent Quality: Confirm your water source is high-purity (≥18 MΩ·cm) and has a neutral pH.

  • Increase Surface Area: If the K₂[Ru(NO)Cl₅] is in large crystalline form, gently grind it to a fine powder in a clean mortar and pestle before adding it to the water.

  • Incremental Addition: Add the powdered K₂[Ru(NO)Cl₅] to the water in small portions while the water is being stirred vigorously with a magnetic stirrer. This prevents clumping.

  • Apply Sonication: Place the beaker or flask in an ultrasonic water bath. Sonicate for 5-10 minute intervals. This uses cavitation to break up solid aggregates and enhance solvent interaction.

  • Apply Gentle Heat (If Necessary): If sonication is insufficient, warm the solution on a stirrer/hotplate to a maximum of 40°C. Do not leave unattended. If the solution color begins to darken or become turbid, remove it from the heat immediately as this indicates degradation.

Issue 2: The solid dissolves initially but a precipitate forms over time (minutes to hours).

This is a classic sign of chemical instability and degradation of the complex in solution.

Causality Analysis:

The [Ru(NO)Cl₅]²⁻ anion is kinetically stable but thermodynamically susceptible to hydrolysis in water. Chloride (Cl⁻) is a good leaving group and can be displaced by water molecules. This multi-step process, shown simplified below, leads to species that are less soluble and can ultimately form polymeric ruthenium hydroxide/oxide networks.

Simplified Hydrolysis Pathway: [Ru(NO)Cl₅]²⁻ + H₂O ⇌ [Ru(NO)Cl₄(H₂O)]⁻ + Cl⁻ [Ru(NO)Cl₄(H₂O)]⁻ + H₂O ⇌ [Ru(NO)Cl₃(H₂O)₂]⁰ + Cl⁻ ...and so on.

The formation of the neutral complex, [Ru(NO)Cl₃(H₂O)₂], often results in significantly lower solubility. Further deprotonation of the coordinated water molecules (favored by higher pH) leads to insoluble hydroxo-bridged polymers.[3][5]

Troubleshooting & Mitigation Workflow:

Caption: Workflow for mitigating precipitate formation.

Key Preventative Measures:
  • Prepare Fresh: Always prepare K₂[Ru(NO)Cl₅] solutions immediately before they are needed for an experiment. Do not store aqueous solutions for extended periods (i.e., more than a few hours).

  • Control Your Medium: If your experimental conditions permit, dissolving the complex in a solution already containing chloride ions (e.g., 0.1 M KCl or NaCl solution) can help suppress the first step of the hydrolysis reaction via the common ion effect, thereby increasing the solution's stability.[9]

  • Protect from Light: As a general best practice for coordination complexes, especially those of platinum group metals, minimize exposure to direct light by using amber glassware or covering the container with foil.

Part 3: Protocols and Alternative Solvents

Protocol 1: Standard Preparation of an Aqueous K₂[Ru(NO)Cl₅] Solution

This protocol is designed for the routine preparation of a fresh, aqueous solution for immediate use.

Materials:

  • K₂[Ru(NO)Cl₅]

  • High-purity, deionized water (≥18 MΩ·cm), pH 6.5-7.5

  • Volumetric flask (Class A)

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of K₂[Ru(NO)Cl₅] for your target concentration.

  • Add approximately 80% of the final volume of deionized water to the volumetric flask. Place the stir bar in the flask and start stirring at a moderate speed.

  • Weigh the K₂[Ru(NO)Cl₅] and add it slowly to the vortex of the stirring water.

  • If the solid does not dissolve completely within 5-10 minutes, place the flask in an ultrasonic bath for 5-minute intervals until the solution is clear.

  • Once fully dissolved, remove the stir bar (using a magnetic retriever) and carefully add deionized water to the calibration mark on the flask.

  • Invert the flask 10-15 times to ensure homogeneity.

  • Use the solution immediately. Record the time of preparation.

Consideration of Alternative Solvents

If aqueous solutions prove too unstable for your application, or if higher concentrations are required, consider alternative polar, aprotic solvents. The choice of solvent is highly dependent on the subsequent application (e.g., synthesis, biological assay).[10]

SolventDielectric ConstantSuitability & Comments
Water 80.1High polarity, but promotes hydrolysis. Use for immediate applications.
Dimethylformamide (DMF) 36.7Good solvent for many metal complexes.[11] Less likely to cause hydrolysis but may coordinate to the metal center over time. Must be anhydrous.
Dimethyl sulfoxide (DMSO) 46.7Excellent solvent for sparingly soluble compounds.[10][11] Often used for preparing stock solutions for biological assays. Can also coordinate to the metal.
Ethanol/Methanol 24.5 / 32.7May dissolve the complex, but solubility might be lower than in water. Less prone to hydrolysis but can participate in ligand exchange (solvolysis).

Note: When switching to an organic solvent, always perform a small-scale solubility test first. Ensure the chosen solvent is compatible with your downstream experimental steps. For drug development applications, consider the toxicity and regulatory acceptance of the solvent.[3][7]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Metal Complex Formation.
  • ResearchGate. (2021, July 9). How to find a better solution for the solubility of metal complexes?
  • Verma, A., & Mohapatra, S. (2025, July 29). A Review on the Dissolution and Separation of Osmium and Ruthenium. Full article.
  • Benchchem. (n.d.). Common impurities in Ruthenium trinitrate and their removal.
  • Polo, E. C., et al. (n.d.). Reclaiming Ruthenium: A Comprehensive Review of Hydrometallurgical Strategies for Precious Metal Recovery. PMC.
  • Korenev, V. S., et al. (2019, November 14). Reactions of [Ru(NO)Cl5]2- with pseudotrilacunary {XW9O33}9- (X = AsIII, SbIII) anions. Dalton Transactions, 48(42), 15989-15999.
  • Nguyen, V. H., et al. (2023, June 18). Dissolution of Ruthenium Metal by Combined Oxidizing and Reducing Action of Sodium Hypochlorite and HCl Solution. SciSpace.
  • Benchchem. (n.d.). troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands.
  • Korenev, V. S., et al. (2019). Reactions of [Ru(NO)Cl5]2− with pseudotrilacunary {XW9O33}9− (X = AsIII, SbIII) anions. Dalton Transactions (RSC Publishing).
  • Kerfoot, E., & Papangelakis, V. G. (2022, July 27). The Behavior of Ruthenium in Copper Electrowinning. MDPI.
  • ChemicalBook. (n.d.). 14854-54-7(POTASSIUM PENTACHLORONITROSYLRUTHENATE(II)) Product Description.
  • Thermo Fisher Scientific. (2025, December 24). Potassium pentachloronitrosylruthenate (II)
  • Scribd. (n.d.). Key Factors Influencing Solubility | PDF.
  • de Souza, B. C., et al. (2018, September 15). Hydrolysis reaction promotes changes in coordination mode of Ru(II)/acylthiourea organometallic complexes with cytotoxicity against human lung tumor cell lines. PubMed, 186, 147-156.
  • SlideShare. (2025, October 26). Solubility and solubility product.
  • Veal, J. T., & Hodgson, D. J. (n.d.). Crystal structure of ammonium pentachloroaquaruthenate(III) (NH4)2[Ru(H2O)Cl5].
  • ResearchGate. (2025, August 19). What is the dissolution method for PMK 2 inhibitor?
  • Carlson, T. F. (1998, July 24). K Basin Sludge Conditioning Testing Nitric Acid Dissolution Testing of K East Canister Sludge. INIS-IAEA.
  • Knockhardy Publishing. (2008).

Sources

Troubleshooting

removing potassium chloride impurities from ruthenium nitrosyl complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ruthenium nitrosyl complexes. This guide provides in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ruthenium nitrosyl complexes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common yet critical challenge of removing potassium chloride (KCl) impurities from your synthesized complexes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each entry details the problem, its probable causes, and a step-by-step resolution protocol.

Problem 1: After washing the crude product with an organic solvent, my final yield is significantly lower than expected.

Probable Causes:

  • Partial Solubility of the Ruthenium Complex: The most likely cause is that your ruthenium nitrosyl complex has some solubility in the "washing" solvent you selected. While the goal is to dissolve the KCl impurity, even slight solubility of your product will lead to its loss during filtration and washing steps.

  • Excessive Washing Volume or Duration: Using too much solvent or extending the washing/stirring time can exacerbate the loss of a partially soluble product.

  • Complex Decomposition: Some organometallic compounds can be sensitive to certain solvents, especially over prolonged periods.[1]

Resolution Protocol:

  • Re-evaluate Your Solvent Choice: The ideal solvent should have high solubility for KCl and negligible solubility for your complex. Consult solubility data. For instance, while KCl is highly soluble in water (34g/100mL at 20°C), it is very poorly soluble in ethanol (0.051g/100g at 20°C) and virtually insoluble in acetone (0.000091g/100g at 25°C) and diethyl ether.[2][3][4] Your complex's solubility will depend on its ligands. A preliminary small-scale test is crucial.

  • Optimize the Washing Procedure:

    • Use Minimal Solvent: Wash the solid with several small portions of ice-cold solvent rather than one large volume.[5] Cooling the solvent dramatically decreases the solubility of most compounds, minimizing product loss.[1][6]

    • Perform a Slurry Wash: Instead of lengthy stirring, suspend the crude product in a minimal amount of ice-cold solvent, stir briefly (1-2 minutes), and immediately filter. Repeat this process 2-3 times.

  • Recover Dissolved Product: If you suspect significant product loss into the filtrate, combine the washings. The product can often be recovered by evaporating the solvent (if the complex is stable) or by adding an anti-solvent to precipitate your complex while leaving the more soluble impurities behind.[1][7]

Problem 2: My final product (post-purification) still shows evidence of KCl contamination (e.g., in elemental analysis or by a silver nitrate test).

Probable Causes:

  • Inefficient Washing: The KCl may be finely dispersed and physically trapped within the crystals of your ruthenium complex, making it inaccessible to the solvent.

  • Insufficient Solvent Volume: The volume of solvent used may have become saturated with KCl before all the impurity was dissolved.

  • Complex and Impurity Co-precipitation: If the purification was attempted by recrystallization, rapid cooling can cause the KCl to crash out of solution along with your product.

Resolution Protocol:

  • Employ Recrystallization: The most effective method to remove trapped impurities is recrystallization.[5][6][8] This process relies on dissolving your crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of your complex decreases, and it selectively crystallizes, leaving impurities like KCl in the mother liquor.[1][5]

  • Refine Your Washing Technique: Before a full recrystallization, try dissolving the product in a solvent in which both the complex and KCl are soluble (e.g., a water/methanol mix, if your complex is stable and soluble). Then, precipitate your complex by adding an anti-solvent in which KCl is soluble, but your complex is not. This can be more effective than washing a solid.

  • Grind the Crude Product: Before washing, gently grind the crude solid into a fine powder. This increases the surface area and breaks up larger crystals, exposing trapped KCl to the wash solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is KCl a common impurity in ruthenium nitrosyl complex syntheses?

Many common starting materials for ruthenium nitrosyl syntheses are potassium salts, such as K₂[RuCl₅(NO)]. During ligand exchange reactions where a new ligand displaces one or more chloride ions, the displaced chloride and the potassium counter-ion form KCl as a stoichiometric byproduct.

Q2: What is the best general-purpose solvent for washing away KCl?

There is no single "best" solvent, as it heavily depends on the solubility of your specific ruthenium complex. However, a good starting point is to use solvents where KCl has extremely low solubility.

SolventKCl Solubility ( g/100g solvent @ 25°C)General Suitability
Water~36High risk of dissolving ionic Ru complexes.
Methanol~0.5Moderate risk of dissolving polar Ru complexes.[9][10]
Ethanol~0.05Good choice for many complexes.[3][9]
Acetone~0.00009Excellent choice, very low KCl solubility.[3][4]
DichloromethaneInsolubleExcellent choice if the Ru complex is soluble.
Diethyl EtherInsolubleExcellent choice, often used as a final wash.[2]

Data compiled from various sources.[2][3][4][9][10]

The ideal strategy is to select a solvent from the bottom of this list in which your ruthenium complex is also insoluble.

Q3: How can I definitively confirm that all KCl has been removed?

A multi-faceted approach is best for confirming purity:

  • Qualitative Test (Silver Nitrate): Dissolve a small sample of your purified complex in deionized water or a suitable organic solvent. Add a few drops of aqueous silver nitrate (AgNO₃) solution. The formation of a white precipitate (AgCl) indicates the presence of chloride ions, suggesting residual KCl.[11]

  • Elemental Analysis (CHNX): If your complex does not contain chlorine, elemental analysis is a powerful quantitative tool. The detection of chlorine would point to KCl or incomplete ligand exchange.

  • Ion Chromatography: This is a highly sensitive quantitative method for detecting and measuring the concentration of specific ions like K⁺ and Cl⁻.[12]

  • Conductivity Measurement: Solutions of KCl are good electrical conductors.[2] A solution of your purified complex in a polar, non-ionic solvent (like acetonitrile) should have very low conductivity. A higher-than-expected conductivity could indicate residual ionic impurities.

Q4: Can I use column chromatography to remove KCl?

Yes, but it is often not the most efficient method for this specific purpose. KCl is a highly polar, ionic salt. If your complex is non-polar, running a column with a non-polar eluent (e.g., hexane/ethyl acetate) on silica gel will leave the KCl stuck at the origin while your complex elutes. However, for polar complexes, it can be difficult to find a mobile phase that effectively separates the complex from the highly polar salt. Washing and recrystallization are typically more straightforward and scalable.[13]

Section 3: Experimental Protocols & Visual Guides

Protocol: Purification of a Ruthenium Nitrosyl Complex by Selective Washing

This protocol assumes a hypothetical scenario where the Ruthenium complex is insoluble in acetone, a common and effective choice.

Objective: To remove KCl from a crude solid product.

Materials:

  • Crude Ruthenium Nitrosyl Complex containing KCl

  • Acetone (ACS grade or higher), pre-chilled to 0-4°C

  • Deionized Water

  • Silver Nitrate (AgNO₃) solution (0.1 M)

  • Büchner funnel, filter flask, and appropriate filter paper

  • Schlenk line or vacuum oven for drying

Procedure:

  • Initial Assessment: Weigh the crude product. Perform a qualitative chloride test on a small spatula-tip of the crude material to confirm the presence of chloride impurities.

  • First Wash: a. Place the crude solid in a small beaker or flask. b. Add a small volume of ice-cold acetone (e.g., 5 mL for every 1g of crude product). c. Stir the slurry vigorously with a spatula or magnetic stir bar for 2 minutes. d. Immediately filter the mixture through a Büchner funnel under vacuum. e. Press the solid on the filter to remove as much solvent as possible.

  • Subsequent Washes: a. Return the solid filter cake to the beaker. b. Repeat the washing process (steps 2b-2e) two more times with fresh, ice-cold acetone.

  • Final Rinse: While the solid is still in the funnel, wash it with a final small portion of ice-cold acetone.

  • Drying: Dry the purified solid under high vacuum for several hours to remove all traces of acetone.

  • Purity Confirmation: Weigh the final product and calculate the yield. Perform a final qualitative chloride test to ensure the absence of KCl.

Workflow & Troubleshooting Diagrams

PurificationWorkflow cluster_start Start cluster_wash Purification Step cluster_analysis Quality Control cluster_troubleshoot Troubleshooting Crude Crude Ru(NO) Complex (with KCl impurity) Wash Wash with ice-cold organic solvent (e.g., Acetone) Crude->Wash Filter Vacuum Filtration Wash->Filter Test Test for Cl- ions (AgNO3 test) Filter->Test Dry Dry Final Product Test->Dry Cl- Absent Recrystallize Problem: Cl- Detected Action: Recrystallize Product Test->Recrystallize Cl- Present Pure Pure Ru(NO) Complex Dry->Pure Recrystallize->Crude Re-purify

Caption: General workflow for removing KCl via selective washing.

LowYieldDiagnosis Start Problem: Low Yield After Washing Cause1 Is the complex soluble in the wash solvent? Start->Cause1 Solution1 Action: Change to a less polar solvent (e.g., Ether). Use ice-cold solvent & less volume. Cause1->Solution1 Yes Cause2 Was the washing procedure too long/vigorous? Cause1->Cause2 No Recover Action: Combine filtrate and evaporate or add anti-solvent to recover dissolved product. Solution1->Recover Solution2 Action: Use brief slurry washes instead of prolonged stirring. Cause2->Solution2 Yes

Caption: Diagnostic logic for troubleshooting low product yield.

References
  • Pinho, S. P., & Macedo, E. A. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
  • Potassium chloride - Wikipedia. (n.d.).
  • Reddit. (2021, October 28). Recrystallizing organometallic complexes. r/chemistry.
  • potassium chloride. (n.d.). Химия и токсикология.
  • Google Patents. (n.d.).
  • Recrystalliz
  • D:\MyFiles\general manual\techniques\recrystalliz
  • Gorski, B., & Foersterling, H. U. (1984, June 1). Preparation of ruthenium nitrosyl nitrate solutions and the extraction of ruthenium complexes by means of neutral organic phosphorus compounds. ETDEWEB.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Recrystalliz
  • National Center for Biotechnology Information. (n.d.). Potassium Chloride. PubChem.
  • da Silva, R. S., et al. (n.d.). chromatographic investigation of ruthenium nitrosyl complex: no interconversion and reactions with biological reductants. SciELO.
  • Google Patents. (n.d.).
  • Derakhshani, A., Dehghani, M., & Mohammadkhani, F. (2025, October 20). Solubility of KCl, NaCl, Na2SO4, and K2SO4 in Water–Methanol: Experimental and Modeling.
  • Baranov, M. S., et al. (2023, August 29). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. PMC.
  • Sizova, O. V., et al. (2024, August 26).
  • Google Patents. (n.d.).
  • Quora. (2020, January 1). How can you check the purity of KCl?
  • Purification of Sodium Chloride and Potassium Chloride for Use in Electrochemical Work, and the Determination of Small Amounts of Bromide. (n.d.).
  • Chemical Analysis- new. (n.d.). KCL.

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Optimization

Technical Support Center: Preventing Hydrolysis of Dipotassium Pentachloronitrosylruthenate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Introduction Welcome to the Technical Support Center for handling dipotassium pentachloronitrosylruthenate ( K2​[RuCl5​(NO)] ).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Introduction

Welcome to the Technical Support Center for handling dipotassium pentachloronitrosylruthenate ( K2​[RuCl5​(NO)] ). This resource is designed to help you troubleshoot and prevent the degradation of this critical ruthenium nitrosyl complex. Because the complex is highly susceptible to both thermal aquation and photochemical labilization, strict environmental controls are required to maintain structural integrity during catalytic and biological assays.

Section 1: Mechanistic Overview (The "Why")

Understanding the causality behind the degradation of K2​[RuCl5​(NO)] is critical for designing self-validating experimental protocols.

  • Thermal Aquation (Ligand Exchange): In aqueous media, the complex undergoes spontaneous ligand exchange. The primary aquation product of the pentachloronitrosylruthenate ion is the cis-[RuCl4​(H2​O)(NO)]− complex, which can subsequently undergo isomerization[1]. If the pH is basic, this aqua complex is rapidly deprotonated to form stable hydroxo complexes (e.g., [RuCl4​(OH)(NO)]2− ), driving the hydrolysis equilibrium forward[2].

  • Photochemical Labilization: While the Ru-NO bond is thermally stable due to strong dπ→π∗ back-bonding, the complex is highly photolabile. Exposure to near-UV or visible light triggers the excitation of metal-to-ligand charge transfer (MLCT) bands, leading to the rapid dissociation of the NO ligand and the formation of [RuCl5​(H2​O)]2− [3].

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my K2​[RuCl5​(NO)] solution change color from deep purple/red to a lighter shade over time? A: This color shift is the macroscopic indicator of chloride ligand aquation. As Cl− is replaced by H2​O to form cis-[RuCl4​(H2​O)(NO)]− , the ligand field splitting changes, altering the optical absorbance spectrum. To prevent this, solutions must be prepared in the presence of excess chloride ions (e.g., 0.1 M to 1.0 M HCl) to leverage Le Chatelier's principle and suppress the dissociation of Cl− [4].

Q2: How can I stabilize the complex for prolonged biological assays where high HCl concentrations are toxic? A: For biological applications (e.g., vasodilation studies), you cannot use 1 M HCl. Instead, prepare the stock solution in a non-aqueous, water-miscible solvent like anhydrous DMSO or acetonitrile, where the complex is stable. Dilute into the aqueous biological buffer immediately before the assay. Ensure the buffer is kept strictly in the dark until NO release is desired[5].

Q3: Is the NO ligand itself susceptible to hydrolysis? A: No. Under dark, thermal conditions, the Ru-NO bond is exceptionally robust. Hydrolysis strictly targets the equatorial and trans-chloride ligands. The loss of NO is almost exclusively a photochemical process. If you detect free NO in your dark control, your reaction vessel is likely experiencing light leaks[3].

Q4: What is the best way to store the solid powder and stock solutions? A: Store the solid K2​[RuCl5​(NO)] in a desiccator at room temperature or 4°C, protected from light. Aqueous solutions should never be stored; they must be prepared fresh immediately before use. If a stock solution must be kept, use anhydrous organic solvents, store at -20°C, and use amber vials.

Section 3: Quantitative Data on Stability

Condition / EnvironmentPrimary Degradation PathwayHalf-Life ( t1/2​ ) EstimateRecommended Preventive Action
Pure H2​O (pH 7, Dark)Chloride AquationHoursAdd excess Cl− (e.g., NaCl or HCl)
1.0 M HCl (Dark)None (Stable)> WeeksIdeal for inorganic stock solutions
Basic Buffer (pH > 8, Dark)Hydroxo Complex FormationMinutesAvoid basic pH; use rapid dilution
Any Aqueous (UV/Vis Light)NO PhotolabilizationSeconds to MinutesUse amber glassware; work under red light

Section 4: Experimental Protocols

Protocol 1: Preparation of Hydrolysis-Resistant Inorganic Stock Solution This protocol utilizes the common ion effect and pH control to create a self-validating stable system.

  • Solvent Preparation: Prepare a 1.0 M HCl solution using high-purity deionized water (18.2 MΩ·cm) to ensure no trace metal catalysis occurs.

  • Vessel Shielding: Wrap a volumetric flask entirely in aluminum foil or use a certified amber glass flask to block wavelengths < 500 nm.

  • Dissolution: Weigh the required mass of K2​[RuCl5​(NO)] and transfer it to the shielded flask.

  • Solvation: Add the 1.0 M HCl solvent. Sonicate for 60 seconds in the dark to ensure complete dissolution without inducing thermal degradation.

  • Validation: Analyze a small aliquot via UV-Vis spectroscopy (in a shielded cuvette). The spectrum should remain stable over 24 hours, confirming the suppression of aquation.

Protocol 2: Workflow for Biological Assays (Minimizing Aquation)

  • Stock Preparation: Dissolve K2​[RuCl5​(NO)] in anhydrous DMSO to a concentration of 10 mM. Store in an amber vial.

  • Assay Medium: Pre-warm the biological buffer (e.g., Krebs-Henseleit solution) to 37°C in the dark.

  • Injection: Inject the DMSO stock into the buffer to achieve the final desired concentration (e.g., 10-100 µM) immediately (< 30 seconds) before initiating the biological measurement.

  • Activation: If NO release is required, irradiate the sample with a 360 nm UV flash[6].

Section 5: Visualizations

HydrolysisPathway RuCl5NO [RuCl5(NO)]2- (Intact Complex) AquaComplex cis-[RuCl4(H2O)(NO)]- (Primary Aquation) RuCl5NO->AquaComplex + H2O, - Cl- (Thermal Aquation) PhotoDegradation [RuCl5(H2O)]2- + NO (Photochemical Release) RuCl5NO->PhotoDegradation UV/Vis Light (Photolabilization) AquaComplex->RuCl5NO + Excess Cl- (Le Chatelier) HydroxoComplex [RuCl4(OH)(NO)]2- (Hydroxo Complex) AquaComplex->HydroxoComplex + OH- (Basic pH)

Hydrolysis and photochemical degradation pathways of the pentachloronitrosylruthenate ion.

TroubleshootingWorkflow Start Prepare K2[RuCl5(NO)] Solution CheckSolvent Aqueous or Non-Aqueous? Start->CheckSolvent Aqueous Aqueous System CheckSolvent->Aqueous NonAqueous Non-Aqueous (e.g., DMSO, MeCN) CheckSolvent->NonAqueous AddAcid Acidify with HCl (pH < 2, High [Cl-]) Aqueous->AddAcid Prevent Aquation LightProtect Use Amber Vials (Block UV/Vis) NonAqueous->LightProtect AddAcid->LightProtect StoreCold Store at 4°C Prepare Fresh LightProtect->StoreCold

Workflow for preparing and stabilizing dipotassium pentachloronitrosylruthenate solutions.

References

  • Nitrosation of Ruthenium Chloro Complexes Source: ResearchGate URL
  • Silver cis-tetrachlorohydroxonitrosylruthenate (2-)
  • Source: epdf.
  • Source: gatech.
  • Source: tandfonline.
  • D R Trentham's research works Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Pentachloronitrosylruthenate (K₂[Ru(NO)Cl₅])

Welcome to the technical support guide for pentachloronitrosylruthenate and its derivatives. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for pentachloronitrosylruthenate and its derivatives. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to help you troubleshoot effectively and ensure the integrity of your experimental outcomes. This guide is structured as a series of troubleshooting scenarios and frequently asked questions that we have encountered in the field.

Troubleshooting Guide: Interpreting Color Changes

The vibrant red color of solid Potassium Pentachloronitrosylruthenate(II) is indicative of its structural integrity.[1] A deviation from this characteristic color is often the first sign of a chemical change, which may or may not be desired. This section addresses specific color changes you might encounter and the steps to diagnose the cause.

Scenario 1: Your solid, red K₂[Ru(NO)Cl₅] has developed brown or black spots upon storage or heating.

Question: I observed brown-black patches in my vial of K₂[Ru(NO)Cl₅] after heating it for a thermogravimetric analysis (TGA) prep. What is happening?

Answer:

This observation is a classic indicator of thermal decomposition. The compound is known to decompose around its melting point of 220°C.[2][3]

  • Causality: The energy supplied through heating is likely causing the cleavage of the ruthenium-ligand bonds, particularly the nitrosyl (NO) group. The loss of the NO ligand, a gaseous molecule, is an irreversible decomposition step. The resulting ruthenium species may be a mixture of ruthenium oxides or other less-defined ruthenium-chloro species, which are typically brown or black. Thermal decomposition can lead to the release of irritating gases, so this should always be performed in a well-ventilated area.[4]

  • Recommended Action:

    • Verify Decomposition Temperature: Perform a Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to precisely determine the onset of decomposition for your specific batch. The literature value of ~220°C is a guide, but impurities can lower this temperature.

    • Spectroscopic Confirmation: Acquire an Infrared (IR) spectrum of the discolored material. A significant reduction or complete disappearance of the characteristic ν(N-O) stretching frequency (typically found between 1850-1950 cm⁻¹) would confirm the loss of the nitrosyl ligand.

    • Prevention: Ensure the compound is stored in a cool, dry place and that experimental temperatures do not approach the decomposition threshold unless intended.

Symptom Possible Cause Confirmation Method Preventative Action
Solid turns brown/blackThermal DecompositionTGA/DSC, IR SpectroscopyMaintain storage and experimental temperatures well below 220°C
Red solid darkensReaction with oxidizing agentsReview experimental reagentsStore away from strong oxidizers[1]

Scenario 2: Your red K₂[Ru(NO)Cl₅] solution changes color to green, yellow, or brown when exposed to light.

Question: I prepared an aqueous solution of K₂[Ru(NO)Cl₅] for a photochemistry experiment. After exposing it to a 450 nm laser, the solution turned from red-orange to a greenish-brown. Is this decomposition?

Answer:

This is a more complex scenario that can involve one of two light-induced processes: photoinduced linkage isomerization (PLI) or photodecomposition (photolysis). Ruthenium nitrosyl complexes are well-known for their photoactivity.[5][6]

  • Causality 1: Photoinduced Linkage Isomerization (Reversible): Many ruthenium nitrosyl complexes undergo a change in how the NO ligand is bonded to the metal when irradiated with light, typically in the blue-violet region of the spectrum.[7] The stable ground state (GS) has a linear Ru-N-O bond. Upon irradiation, it can convert to a metastable state (MS1) with a Ru-O-N linkage (iso-nitrosyl).[6] This change in coordination geometry alters the electronic structure of the complex, resulting in a significant color change (e.g., orange to green). This process is often reversible by heating or irradiating with a different wavelength of light.

  • Causality 2: Photodecomposition (Irreversible): With prolonged or high-energy irradiation, the energy absorbed by the molecule can be sufficient to break the Ru-NO bond entirely, releasing nitric oxide gas.[8][9] The remaining ruthenium complex, now coordinated with a solvent molecule (e.g., water), will have a different color, often brown or yellow.

  • Recommended Action:

    • Assess Reversibility: After the color change, protect the sample from light and gently warm it (e.g., to 40-50°C) or simply leave it in the dark at room temperature. If the original red color returns, the phenomenon was likely reversible linkage isomerization.

    • Analytical Protocol (UV-Vis): Monitor the reaction using UV-Vis spectroscopy. Isomerization will lead to the appearance of new absorption bands corresponding to the metastable state.[7] Irreversible decomposition will result in a different, stable spectrum that does not revert to the original upon removal of the light source.

    • Control the Environment: If photodecomposition is not the intended outcome of your experiment, all work with solutions of K₂[Ru(NO)Cl₅] should be performed under low-light conditions or using amber glassware.

Experimental Protocol: UV-Vis Analysis of Photochemical Changes
  • Prepare a fresh ~0.1 mM solution of K₂[Ru(NO)Cl₅] in deionized water in an amber volumetric flask.

  • Immediately record a baseline UV-Vis spectrum from 200-800 nm in a quartz cuvette. Note the wavelength of maximum absorption (λₘₐₓ) for the ground state.

  • Expose the solution to the light source for a defined period (e.g., 5 minutes).

  • Immediately record a new UV-Vis spectrum. Note any new peaks or shifts in λₘₐₓ.

  • Store the cuvette in a dark environment for 1 hour and record a final spectrum to check for reversibility.

G cluster_0 Troubleshooting Light-Induced Color Change A Red Solution of K₂[Ru(NO)Cl₅] B Expose to Light (e.g., 450 nm) A->B C Solution Color Changes (e.g., Green/Brown) B->C D Place Sample in Dark / Gently Warm C->D E Does Color Revert to Red? D->E F Conclusion: Reversible Linkage Isomerization (PLI) E->F Yes G Conclusion: Irreversible Photodecomposition E->G No

Caption: Workflow for diagnosing light-induced color changes.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared aqueous solution of K₂[Ru(NO)Cl₅] looks slightly brownish-red instead of pure red. Is my starting material bad?

A1: Not necessarily. While the solid should be distinctly red, slight color variations in solution can occur. The pentachloro complex can undergo slow aquation (ligand exchange with water) in solution to form species like [Ru(NO)Cl₄(H₂O)]⁻. This subtle change in the coordination sphere can alter the color. To verify the integrity of your starting material, dissolve a small amount in a minimal volume of cold, dilute HCl; this should suppress aquation and yield the true color of the pentachloro species. If the solution is still distinctly brown, the solid may have partially decomposed.

Q2: Can I use solvents other than water? Will they affect the stability?

A2: Yes, but stability will be highly solvent-dependent. In coordinating solvents like acetonitrile or DMSO, solvent molecules can displace the chloride ligands, leading to new complexes with different colors and reactivity. The kinetics of these substitution reactions can vary significantly.[8] It is crucial to run control experiments and characterize the resulting species in any new solvent system, for example, using ESI-mass spectrometry to identify the complex in solution.

Q3: Does pH affect the color and stability of K₂[Ru(NO)Cl₅] solutions?

A3: Absolutely. At basic pH, the complex is susceptible to hydrolysis, where hydroxide ions can displace chloride ligands, potentially leading to the formation of ruthenium hydroxide precipitates (brown/black) and a change in the nitrosyl ligand's nature. Ruthenium nitrosyl complexes are generally more stable in neutral to acidic conditions. If your experiment allows, maintaining a slightly acidic pH (e.g., pH 3-5) can help preserve the integrity of the complex in aqueous solutions.

Q4: What is the best way to monitor the decomposition of K₂[Ru(NO)Cl₅] in real-time?

A4: For thermal decomposition, TGA is the most direct method.[10] For solution-based decomposition (photochemical or thermal), UV-Vis spectroscopy is often the most convenient for real-time monitoring due to its sensitivity to color changes. For a more detailed mechanistic understanding, time-resolved Infrared (IR) spectroscopy can be used to specifically track changes in the Ru-NO bond.

G cluster_1 Proposed Decomposition Pathways Start K₂[Ru(NO)Cl₅] (Red Solid) Heat Heat (>220°C) Start->Heat Light Light (hv) Start->Light Solution Aqueous Solution Start->Solution Slow Aquation Decomp Decomposed Ruthenium Species (Brown/Black) + NO(g) + KCl(s) Heat->Decomp PLI Metastable Isomer K₂[Ru(ON)Cl₅] (e.g., Green) Light->PLI Isomerization PhotoDecomp [Ru(NO)Cl₄(H₂O)]⁻ + NO(g) + KCl(aq) Light->PhotoDecomp Decomposition (prolonged) Aquation [Ru(NO)Cl₄(H₂O)]⁻ (Brownish-Red) Solution->Aquation Slow Aquation

Caption: Potential pathways for changes in pentachloronitrosylruthenate.

References

  • Potassium pentachloronitrosylruthenate (II) - SAFETY DATA SHEET.
  • Photochemical Nitric Oxide Precursors: Synthesis, Photochemistry, and Ligand Substitution Kinetics of Ruthenium Salen Nitrosyl a - ScholarWorks.
  • PHOTOCHEMISTRY OF RUTHENIUM NITROSYL COMPLEXES IN SOLIDS AND SOLUTIONS AND ITS POTENTIAL APPLICATIONS | Request PDF - ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The impact of counterion on the metastable state properties of nitrosyl ruthenium complexes | Request PDF - ResearchGate.
  • Photoinduced linkage isomers in a model ruthenium nitrosyl complex: Identification and assignment of vibrational modes - PubMed. Available at: [Link]

  • The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II) - DSpace. Available at: [Link]

  • Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F. Available at: [Link]

  • Rare and Nonexistent Nitrosyls: Periodic Trends and Relativistic Effects in Ruthenium and Osmium Porphyrin-Based {MNO}7 Complexes | ACS Omega - ACS Publications. Available at: [Link]

  • Ruthenium nitrosyl complexes: a useful kind of molecular photoswitches.
  • Potassium pentachloronitrosylruthenate(II).
  • Reactivity of a nitrosyl ruthenium complex and its potential impact on the fate of DNA – An in vitro investigation | Request PDF - ResearchGate. Available at: [Link]

  • Analytical techniques – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Potassium Pentachloronitrosylruthenate(II) | AMERICAN ELEMENTS ®. Available at: [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC. Available at: [Link]

  • Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C - MDPI. Available at: [Link]

  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC. Available at: [Link]

  • Modelling the change in colour of potassium sorbate powder during heating - ResearchGate. Available at: [Link]

  • Thermal Decomposition of Pentaerythritol Tetranitrate | Request PDF - ResearchGate. Available at: [Link]

  • Sample Decomposition Techniques in Inorganic Trace Elemental Analysis - OUCI. Available at: [Link]

Sources

Optimization

stability of K2[Ru(NO)Cl5] under high thermal stress

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: K₂[Ru(NO)Cl₅]

A Guide to Thermal Stability and Experimental Analysis

Welcome to the technical support resource for K₂[Ru(NO)Cl₅]. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, particularly in applications involving thermal stress. As Senior Application Scientists, we have compiled this information to address common questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.

Section 1: Foundational Knowledge & Safety Protocols

This section covers the basic properties of K₂[Ru(NO)Cl₅] and the essential safety precautions required when subjecting it to thermal analysis.

Q1: What is Potassium Pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅]) and what are its fundamental thermal characteristics?

Potassium pentachloronitrosylruthenate(II) is an inorganic coordination compound featuring a central ruthenium atom coordinated to five chloride ions and one nitrosyl (NO) group.[1] It is a crystalline solid at room temperature. The most critical thermal property reported in the literature is its decomposition temperature.

The compound is known to decompose at approximately 220 °C.[1][2] This is not a melting point but the temperature at which the compound begins to break down into simpler substances.[3] Understanding this thermal limit is crucial for any experiment involving heat.

PropertyValueSource(s)
Linear Formula K₂Ru(NO)Cl₅
Molecular Weight 386.54 g/mol
Appearance Crystalline solid
Decomposition Point ~220 °C (decomposes)[1][2]

Q2: What are the primary safety hazards when heating K₂[Ru(NO)Cl₅]?

Handling K₂[Ru(NO)Cl₅] at any temperature requires adherence to standard laboratory safety protocols. The material is classified as a skin, eye, and respiratory system irritant. However, applying high thermal stress introduces additional, significant hazards due to the nature of its decomposition products.

  • Toxic Gas Evolution: Thermal decomposition can release irritating and potentially toxic gases.[4] Based on the compound's composition (K, Ru, N, O, Cl), likely gaseous products include nitrogen oxides (NOₓ) and chlorine gas (Cl₂). These gases are corrosive and hazardous upon inhalation.

  • Pressurization Risk: Heating the compound in a sealed or poorly ventilated container can lead to a dangerous buildup of pressure from the evolved gases, creating an explosion risk.[5]

Mandatory Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • When performing thermal experiments, ensure the apparatus is properly vented to prevent pressure buildup.

  • Familiarize yourself with the material safety data sheet (MSDS) before beginning any work.[6]

Section 2: Troubleshooting Experimental Anomalies

Unexpected results are common in research. This section addresses potential reasons for deviations from expected thermal behavior.

Q3: My K₂[Ru(NO)Cl₅] sample began to decompose below the reported 220 °C. Why?

Several factors can influence the onset of thermal decomposition, causing it to occur at a lower temperature than cited in the literature.

  • Impurities: The presence of impurities, even in small amounts, can catalytically lower the decomposition temperature or introduce additional thermal events.

  • Hydration/Solvation: The compound may have adsorbed moisture or retained solvents from its synthesis or storage. The loss of this water or solvent will be observed as an initial mass loss at lower temperatures (typically <150 °C) and can sometimes affect the main decomposition profile.

  • Heating Rate: In techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), a very slow heating rate may allow the decomposition to initiate at a slightly lower temperature compared to a rapid heating rate.[3]

  • Atmosphere: The composition of the purge gas (e.g., reactive air vs. inert nitrogen) can significantly impact stability. An oxidative atmosphere may react with the compound at a lower temperature than that required for purely thermal decomposition.

Q4: The final mass of my sample after heating to >300 °C does not match the theoretical mass of the expected residue. What are the possible reasons?

This is a common and important observation. The discrepancy often points to the complexity of the decomposition pathway.

  • Incomplete Decomposition: The experiment may not have been held at the final temperature long enough for the decomposition reaction to go to completion.

  • Formation of Volatile Products: A key possibility is the formation of volatile ruthenium species. Under oxidizing conditions (e.g., in air), ruthenium can form volatile oxides, such as RuO₄.[7] This would lead to a final mass that is lower than expected for a solid residue like KCl and Ru/RuO₂.

  • Complex Residue Composition: The solid residue may not be a simple mixture. It could be a combination of potassium chloride (KCl), ruthenium metal (Ru), and various ruthenium oxides, making a simple theoretical calculation difficult.

Section 3: Core Experimental Protocols & FAQs

This section provides validated, step-by-step methodologies for analyzing the thermal stability of K₂[Ru(NO)Cl₅].

Q5: What is the standard methodology for determining the precise decomposition temperature and mass loss of K₂[Ru(NO)Cl₅]?

Thermogravimetric Analysis (TGA) is the primary technique for this purpose.[8] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol: TGA Analysis of K₂[Ru(NO)Cl₅]

  • Instrument Preparation: Ensure the TGA is calibrated for both mass and temperature using appropriate standards. Clean the sample pan (typically platinum or alumina) by heating it to a high temperature to remove any residues.

  • Sample Preparation: Weigh 5-10 mg of finely ground K₂[Ru(NO)Cl₅] directly into the tared TGA pan. An accurate initial mass is critical.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas. For determining the intrinsic thermal stability, an inert gas like nitrogen or argon is recommended. A typical flow rate is 50-100 mL/min.[8]

    • Set the temperature program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min. This heating rate is a standard starting point for kinetic studies.[9]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The onset temperature of the major mass loss step is reported as the decomposition temperature.

    • Calculate the total mass loss for the decomposition step(s). This data is crucial for hypothesizing the decomposition reaction.

Q6: What are the likely decomposition products of K₂[Ru(NO)Cl₅]?

While the exact pathway can be complex and atmosphere-dependent, we can propose plausible reactions based on established chemical principles for the decomposition of similar inorganic salts.[10][11][12]

  • Under an Inert Atmosphere (e.g., N₂, Ar): The compound is likely to decompose into the most stable binary salts and elemental products. The nitrosyl group and excess chlorine would be evolved as gases.

    • Proposed Reaction: K₂[Ru(NO)Cl₅] (s) → 2 KCl (s) + Ru (s) + NO (g) + 2 Cl₂ (g)

  • Under an Oxidative Atmosphere (e.g., Air, O₂): The presence of oxygen will likely lead to the formation of a stable metal oxide instead of the pure metal.

    • Proposed Reaction: K₂[Ru(NO)Cl₅] (s) + O₂ (g) → 2 KCl (s) + RuO₂ (s) + NO₂ (g) + 1.5 Cl₂ (g) (Note: This equation is a plausible representation and may involve multiple steps and intermediates).

The workflow below outlines a comprehensive approach to investigate these pathways.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Product Identification cluster_2 Phase 3: Pathway Confirmation start K₂[Ru(NO)Cl₅] Sample tga_dsc TGA / DSC Analysis (Inert & Oxidative Atm.) start->tga_dsc Heating ega Evolved Gas Analysis (TGA-MS or GC-MS) tga_dsc->ega Gaseous Products residue Solid Residue Analysis (XRD, XRF) tga_dsc->residue Solid Product confirm Confirm Decomposition Pathway & Stoichiometry ega->confirm residue->confirm

Caption: Workflow for comprehensive thermal decomposition analysis.

Q7: How can I definitively identify the solid and gaseous decomposition products?

To validate the proposed reactions, you must analyze both the final solid residue and the gases evolved during heating.

  • Solid Residue Analysis (XRD): X-ray Diffraction (XRD) is the ideal method for identifying the crystalline components of the solid residue.

    • Perform a TGA experiment as described above, stopping at a temperature where decomposition is complete (e.g., 400 °C).

    • Carefully collect the solid residue from the TGA pan.

    • Analyze the powder using an XRD instrument.

    • Compare the resulting diffraction pattern to databases (e.g., ICDD) to identify crystalline phases like KCl, Ru, or RuO₂.

  • Evolved Gas Analysis (TGA-MS): Coupling the TGA to a Mass Spectrometer (TGA-MS) allows for real-time identification of gaseous products as they are released.

    • Run the TGA experiment with the outlet gas stream directed into the MS inlet.

    • The MS will detect the mass-to-charge ratio (m/z) of the evolved gases.

    • Monitor for characteristic m/z values corresponding to potential products: NO (m/z=30), Cl₂ (m/z=70, 72, 74 from isotopes), NO₂ (m/z=46).

Section 4: Advanced Concepts & Data Interpretation

This final section explores the nuances of decomposition pathways under different conditions.

Q8: How does the experimental atmosphere (inert vs. oxidative) fundamentally alter the decomposition pathway?

The atmosphere is one of the most critical variables in high-temperature experiments. It dictates the chemical environment and, therefore, the thermodynamically favored products.

  • Inert Atmosphere (Nitrogen, Argon): In the absence of a reactive gas like oxygen, the process is true thermolysis—decomposition driven solely by heat.[3] The system will favor the formation of the most stable, reduced species. For ruthenium, this is the elemental metal (Ru⁰), as there is no oxygen available to form an oxide.

  • Oxidative Atmosphere (Air, Oxygen): In the presence of oxygen, the ruthenium metal formed during initial decomposition is highly susceptible to oxidation. The process becomes a combination of decomposition and oxidation. The final product will be a stable ruthenium oxide, most commonly Ruthenium(IV) oxide (RuO₂), as it is a thermally stable oxide of ruthenium.

The diagram below illustrates these divergent pathways.

G cluster_inert Inert Atmosphere (N₂, Ar) cluster_oxidative Oxidative Atmosphere (Air, O₂) start K₂[Ru(NO)Cl₅] (s) kcl_i 2 KCl (s) start->kcl_i ΔT ru_i Ru (s) start->ru_i gas_i NO(g) + 2 Cl₂(g) start->gas_i kcl_o 2 KCl (s) start->kcl_o ΔT, +O₂ ruo2_o RuO₂ (s) start->ruo2_o gas_o NO₂(g) + 1.5 Cl₂(g) start->gas_o

Caption: Divergent decomposition pathways in different atmospheres.

By understanding these principles and utilizing the described methodologies, researchers can effectively control, analyze, and interpret the behavior of K₂[Ru(NO)Cl₅] under high thermal stress.

References

  • Mikhailov, A. A., et al. (2021). Heteroleptic Complexes of Ruthenium Nitrosyl with Pyridine and Bypiridine—Synthesis and Photoisomerization. Molecules, 26(16), 4998. Available at: [Link]

  • Schmid, A., et al. (2019). Infrared Detection with Temperature Sweep for Stability Determination of Ru-ON Metastable States. Inorganic Chemistry, 58(2), 1489-1497. Available at: [Link]

  • ResearchGate. (n.d.). PHOTOCHEMISTRY OF RUTHENIUM NITROSYL COMPLEXES IN SOLIDS AND SOLUTIONS AND ITS POTENTIAL APPLICATIONS. Available at: [Link]

  • University of Bergen (UiB). (n.d.). Working with Chemicals. HMS ved K2. Available at: [Link]

  • Scribd. (n.d.). Nitrosyl Complexes of Ruthenium. Available at: [Link]

  • Aksu, Y., et al. (2022). Ruthenium Pincer Nitrosyl Complex Salts in Catalytic Transfer Hydrogenations under Mild Conditions. Chemistry – A European Journal, 28(51), e202201389. Available at: [Link]

  • Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET K2. Available at: [Link]

  • College of Chemistry, University of California, Berkeley. (n.d.). H&S Section 7: Safe Handling of Cryogenic Liquids. Available at: [Link]

  • KROHNE Group. (2021). Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, thermal decomposition behavior and catalytic properties of energetic potassium complex based on CL-14. Available at: [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Available at: [Link]

  • Pundlik, M. D., et al. (2017). Thermal Decomposition and Kinetics Studies of AN, KDN and Their Mixtures with and without Catalysts. Central European Journal of Energetic Materials, 14(1), 188-202. Available at: [Link]

  • National Bureau of Standards. (1965). Heat of decomposition of sodium and potassium chlorate. Journal of Research of the National Bureau of Standards Section A, 69A(1), 1. Available at: [Link]

  • Clark, J. (2021). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Available at: [Link]

  • Tyler DeWitt. (2012, September 24). Predicting Products for Decomposition Reactions [Video]. YouTube. Available at: [Link]

  • Tech Industries. (n.d.). SDS KCl Storage solution v2.1. Available at: [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 20). 11.5: Decomposition Reactions. Available at: [Link]

  • ChemTeam. (n.d.). Decomposition. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ruthenium Nitrosyl Filtration and Recovery

Welcome to the Technical Support Center for transition metal coordination chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of ruthenium nitros...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for transition metal coordination chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of ruthenium nitrosyl complexes (containing the highly dynamic {RuNO}6 moiety).

Ruthenium is a high-cost precious metal. Yield losses during the final filtration and washing stages can severely impact the economic viability of catalytic and photodynamic therapy (PDT) workflows. This guide provides the mechanistic causality behind common points of failure and delivers self-validating protocols to ensure maximum recovery.

Workflow Visualization: Points of Failure & Optimization

Workflow A Synthesis of {RuNO}6 Complex B Precipitation via Counter-ion (e.g., PF6-, BF4-) A->B C Light Exposure Risk? (UV/Vis > 300nm) B->C D Photolabilization (PLI) Soluble[Ru(L)(Solv)]n+ Forms C->D Ambient Light E Filtration Setup C->E Dark/Red Light K Yield Loss D->K Dissolved Ru F Filter Media Choice E->F G Cellulose Paper (Electrostatic Adsorption) F->G Standard H PTFE / Glass Microfiber (Inert, Low-Binding) F->H Optimized G->K Retained on Filter I Washing Step (Cold, Non-coordinating Solvent) H->I J High-Yield Ru Recovery I->J

Fig 1. Logical workflow for minimizing ruthenium nitrosyl loss during filtration and recovery.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I losing yield when filtering ruthenium nitrosyl complexes through standard cellulose filter paper? Causality: The loss is primarily driven by electrostatic adsorption and speciation differences. While neutral, hydrophobic species like reduced RuO2​ can be readily filtered through standard cellulose without dispersion (1[1]), cationic ruthenium nitrosyl complexes strongly interact with the abundant negatively charged hydroxyl groups on the surface of cellulose fibers. Furthermore, nitric acid solutions of ruthenium contain a complicated and dynamic mixture of species (2[2]), some of which form micro-precipitates that become permanently trapped within the fibrous matrix of cellulose. Resolution: Switch your filtration media. Polytetrafluoroethylene (PTFE) or glass microfiber filters are chemically inert and lack the surface hydroxyls that cause product retention.

Q2: My ruthenium nitrosyl precipitate unexpectedly dissolves during the washing step. How do I prevent this? Causality: The {RuNO}6 moiety is highly sensitive to solvent polarity. Washing with highly polar, coordinating solvents (like pure water or low-grade alcohols) can induce aquation, shifting the complex back into a soluble state. Resolution: Employ the common-ion effect. Precipitate the complex using bulky counter-ions such as ammonium hexafluorophosphate ( NH4​PF6​ ). When washing, use a minimal volume of ice-cold, non-coordinating solvent (e.g., diethyl ether) or a dilute aqueous solution of the counter-ion to suppress the solubility product ( Ksp​ ) (3[3]).

Q3: I notice a color change and yield loss when filtering my complexes in a well-lit fume hood. Is light a factor? Causality: Absolutely. Ruthenium nitrosyls are highly photoactive. Exposure to low-intensity UV or ambient visible light (300–450 nm) triggers Photoinduced Linkage Isomerization (PLI). This causes the dissociation of the Ru-NO bond, releasing nitric oxide (NO) and forming a solvent-coordinated [RuIII(ligand)(solvent)]n+ photoproduct (4[4]). This photoproduct has a drastically different solubility profile and will pass straight through your filter into the mother liquor. Resolution: Conduct all crystallization, filtration, and washing steps in the dark or under red-light conditions.

Quantitative Data Summary

Table 1: Impact of Filtration Parameters on Ruthenium Nitrosyl Recovery Yields

ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Filter Media Cellulose PaperPTFE / Glass Microfiber+15% to +20%Eliminates electrostatic binding of cationic {RuNO}6 species to hydroxyl groups.
Light Exposure Ambient Lab LightDark / Red Light+25% to +30%Prevents photolabilization of the Ru-NO bond and formation of soluble [Ru(L)(Solv)]n+ photoproducts.
Wash Solvent Room Temp Water/MeOHIce-cold Ether+10% to +15%Minimizes aquation and redissolution of the highly dynamic nitrosyl complex.
Precipitation Chloride/Nitrate salts PF6−​ or BF4−​ +20%Bulky, non-coordinating anions drastically reduce the solubility product ( Ksp​ ).

Standard Operating Procedure: Self-Validating Filtration & Recovery

To guarantee scientific integrity and reproducibility, follow this self-validating protocol for the isolation of ruthenium nitrosyl complexes.

Step 1: Speciation & Precipitation Control

  • Action: Introduce a saturated solution of a bulky counter-ion (e.g., NH4​PF6​ or NaBF4​ ) dropwise to the mother liquor until precipitation ceases.

  • Self-Validation: The supernatant should become optically clear or significantly lighter in color, indicating maximum displacement of the complex into the solid phase.

Step 2: Environmental Photoprotection

  • Action: Extinguish standard fluorescent fume hood lighting. Equip the workspace with red-light emission lamps (>600 nm) to prevent photo-induced dissociation of the {RuNO}6 bond.

Step 3: Apparatus Assembly

  • Action: Assemble a vacuum filtration flask with a Büchner or Hirsch funnel. Insert a 0.22 µm PTFE membrane filter. Pre-wet the PTFE membrane with a few drops of the primary non-coordinating solvent to ensure a tight vacuum seal.

  • Causality: Avoiding cellulose prevents the electrostatic adsorption of cationic ruthenium species.

Step 4: Quantitative Transfer & Filtration

  • Action: Apply a gentle vacuum (approx. 200–300 mbar). Decant the suspension slowly onto the center of the PTFE membrane.

  • Causality: High vacuum can cause micro-crystals to bypass the membrane or lead to rapid solvent evaporation and unwanted condensation.

Step 5: Anti-Aquation Washing

  • Action: Wash the retentate with 2 × 5 mL aliquots of ice-cold diethyl ether or a cold, dilute counter-ion solution.

  • Self-Validation: The filtrate from the wash steps should remain colorless. If the filtrate turns colored (e.g., dark brown or red), aquation or resolvation is occurring; immediately halt the wash and lower the solvent temperature.

Step 6: Desiccation

  • Action: Leave the vacuum running for 5 minutes to pull ambient moisture from the filter cake. Transfer the solid to a vacuum desiccator protected from light. Dry overnight to constant weight.

References

  • Source: ans.
  • Source: researchgate.
  • Source: acs.
  • Source: scribd.

Sources

Optimization

controlling pH for stable dipotassium pentachloronitrosylruthenate solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling pH for Stable K₂[RuCl₅(NO)] Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical physicochemical challenges associated with handling dipotassium pentachloronitrosylruthenate (K₂[RuCl₅(NO)]). This complex is a potent {Ru-NO}⁶ nitric oxide donor, but its integrity in aqueous media is highly sensitive to proton concentration and photon exposure.

Fundamental Principles & Causality (FAQ)

Q: Why does K₂[RuCl₅(NO)] degrade so rapidly in physiological buffers (pH 7.4)? A: The {Ru-NO}⁶ core is highly electrophilic. While the nitrosyl ligand itself is robustly bound, the stability of the surrounding chloride ligands is heavily dictated by the solvent's pH. In neutral to basic media (pH ≥ 7.4), the high concentration of hydroxide ions drives the rapid nucleophilic substitution of the chloride ligands[1]. This initiates a cascade of hydrolytic degradation, beginning with aquation and subsequent deprotonation to form hydroxo complexes like[RuCl₄(OH)(NO)]²⁻.

Q: How does pH control prevent this degradation? A: Maintaining an acidic environment (pH 3.0–5.0) shifts the equilibrium, suppressing chloride dissociation and preserving the intact [RuCl₅(NO)]²⁻ coordination sphere[1]. The high proton concentration prevents the deprotonation of any transiently coordinated water molecules, effectively halting the degradation cascade[2].

Q: What is the role of light in this system? A: K₂[RuCl₅(NO)] is thermally stable in acidic solutions in the dark, but it is highly photoactive[3]. Exposure to UV or ambient light triggers either the photorelease of NO (yielding Ru(III) photoproducts) or the formation of the aqua complex [RuIII(H₂O)(Cl)₅]²⁻[3]. Therefore, pH control must always be coupled with strict dark conditions during preparation.

Quantitative Stability Profile

To aid in experimental design, the following table summarizes the causal relationship between pH, dominant species, and solution half-life.

pH LevelDominant Ruthenium SpeciesThermal Half-Life (Dark, 25°C)Photochemical Behavior
2.0 - 4.0 [RuCl₅(NO)]²⁻ (Intact)> 48 hoursHighly photoactive (Efficient NO release)
5.0 - 6.0 [RuCl₅(NO)]²⁻ ⇌[RuCl₄(H₂O)(NO)]⁻~ 12 hoursModerate photoactivity
7.4 (Physiol.) [RuCl₄(OH)(NO)]²⁻ /[RuCl₃(OH)₂(NO)]²⁻< 1 hourRapid thermal hydrolysis; altered NO kinetics
> 9.0 [Ru(OH)₅(NO)]²⁻ / Insoluble PrecipitatesMinutesIrreversible decomposition

Troubleshooting Guide

Issue: Solution turns brown prematurely before experimental use.

  • Causality: The complex has undergone photo-induced aquation or base-catalyzed hydrolysis, forming Ru(III) aquo/hydroxo species[3].

  • Solution: Ensure the solvent is pre-adjusted to pH 4.0. Perform all dissolution steps in a dark room or under red-light conditions. Store the final solution in an argon-flushed amber vial at 4°C.

Issue: Inconsistent NO release kinetics during photolysis assays.

  • Causality: Variable starting species due to uncontrolled baseline hydrolysis. If the complex has already partially aquated due to pH drift, the quantum yield of NO release changes drastically[3].

  • Solution: Implement a self-validating protocol. Always verify the presence of the intact [RuCl₅(NO)]²⁻ peak via UV-Vis spectroscopy prior to irradiation.

Standard Operating Procedure (SOP): Self-Validating Preparation

To ensure absolute scientific integrity and reproducibility, follow this step-by-step methodology for preparing stable K₂[RuCl₅(NO)] solutions.

Step 1: Solvent Degassing Purge 18 MΩ deionized water with Argon gas for 30 minutes to remove dissolved oxygen, preventing unwanted redox side-reactions.

Step 2: Precise Acidification Adjust the degassed water to pH 4.0 using 0.1 M HCl. Do not use unbuffered water, as the dissolution of the complex can cause micro-pH shifts.

Step 3: Dark Dissolution Under strict red-light conditions, dissolve the required mass of K₂[RuCl₅(NO)] in the acidified water. Agitate gently; avoid sonication which can induce localized heating and thermal degradation.

Step 4: Spectroscopic Validation Immediately record a UV-Vis spectrum of an aliquot. A stable, intact [RuCl₅(NO)]²⁻ solution exhibits a characteristic absorption profile (λmax ~ 330 nm). If the peak is shifted or broadened, discard the solution and restart.

Step 5: Storage and Execution Transfer the validated solution to an argon-flushed amber glass vial. Store at 4°C and utilize within 24 hours for optimal NO-donor fidelity.

Mechanistic Visualizations

Hydrolysis_Pathway A [RuCl5(NO)]²⁻ Intact Complex B [RuCl4(H2O)(NO)]⁻ First Aquation A->B + H₂O, - Cl⁻ (Suppressed at pH < 5) C [RuCl4(OH)(NO)]²⁻ Deprotonated Intermediate B->C - H⁺ (Accelerated at pH > 7) D [RuCl3(OH)2(NO)]²⁻ Advanced Hydrolysis C->D + H₂O, - Cl⁻

pH-dependent hydrolytic degradation pathway of the pentachloronitrosylruthenate complex.

SOP_Workflow Step1 1. Degas Solvent Argon Purge (30 min) Step2 2. Acidify Media Adjust to pH 4.0 Step1->Step2 Step3 3. Dissolve Complex Strict Dark Conditions Step2->Step3 Step4 4. UV-Vis Validation Confirm Intact Core Step3->Step4

Self-validating standard operating procedure for preparing stable K2[RuCl5(NO)] solutions.

References

  • Source: nih.
  • Source: rsc.
  • Title: Crystal structure of the ruthenium(II) nitrosotrichloro complex Na[RuNOCl3(H2O)OH]center dot 2H(2)

Sources

Troubleshooting

identifying contaminants in commercial dipotassium pentachloronitrosylruthenate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identifying and Troubleshooting Contaminants in Commercial Dipotassium Pentachloronitrosylruthenate (K₂[RuCl₅(NO)])

Welcome to the Technical Support Center for Ruthenium-Nitrosyl Precursors. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing commercial dipotassium pentachloronitrosylruthenate (K₂[RuCl₅(NO)]) as a starting material for synthesizing NO-donating drugs, NAMI-A/KP1019 derivatives, and other coordination complexes. Purity of this precursor is critical; even trace contaminants can drastically alter the pharmacokinetics and cytotoxicity of downstream candidates.

FAQ & Troubleshooting Guides

Q1: My commercial batch of K₂[RuCl₅(NO)] exhibits multiple or shifted NO stretching bands in the IR spectrum. What does this indicate about the structural integrity of the precursor?

Expert Insight & Causality: In a pure, solid-state sample of K₂[RuCl₅(NO)], the nitrosyl ligand acts as a strong π -acceptor, resulting in a characteristic, sharp NO stretching frequency ( νNO​ ) typically observed around 1880–1900 cm⁻¹ (e.g., ~1882 cm⁻¹ in D₂O solution and ~1900 cm⁻¹ in KBr pellets)[1].

If you observe additional bands (e.g., around 1850 cm⁻¹ or 1930 cm⁻¹), this is a definitive indicator of ligand substitution or redox contamination. The most common culprit is aquation. When a chloride ligand (which acts as both a σ

  • and π -donor) is replaced by water (a pure σ -donor) to form [RuCl₄(H₂O)(NO)]⁻, the electron density on the ruthenium center fundamentally changes. This alters the extent of dπ→π∗ back-bonding into the NO ligand, subsequently shifting the νNO​ frequency.

Self-Validating Protocol: Run a high-resolution FT-IR using the KBr pellet method[2]. If the primary peak deviates by >10 cm⁻¹ from your baseline or splits into multiple peaks, immediately proceed to ESI-MS and UV-Vis validation before using the batch for synthesis. Do not rely on IR alone, as some impurities (like unreacted RuCl₃) are IR-silent in this specific region.

Q2: How can I definitively distinguish between unreacted starting material (e.g., RuCl₃) and aquated impurities ([RuCl₄(H₂O)(NO)]⁻) using mass spectrometry and spectrophotometry?

Expert Insight & Causality: To build a self-validating analytical system, you must orthogonally cross-reference Electrospray Ionization Mass Spectrometry (ESI-MS) with UV-Vis spectroscopy. Aquated species will show a characteristic mass shift in negative-ion ESI-MS. The substitution of Cl⁻ (35.5 Da) with H₂O (18.0 Da) results in a net loss of 17.5 Da per aquation event. Furthermore, UV-Vis spectroscopy will reveal shifts in the ligand-to-metal charge transfer (LMCT) bands due to the different spectrochemical positions of Cl⁻ and H₂O.

Step-by-Step Methodology (ESI-MS & UV-Vis Validation):

  • Sample Preparation : Dissolve 1 mg of the K₂[RuCl₅(NO)] sample in 1 mL of LC-MS grade methanol/water (50:50, v/v). Avoid prolonged exposure to light to prevent photo-induced linkage isomerization of the nitrosyl group[3].

  • ESI-MS Acquisition : Inject the sample into the ESI-MS operating strictly in negative ion mode.

  • Mass Analysis : Look for the intact dianion [RuCl₅(NO)]²⁻ (m/z ~154) or the mono-potassium adduct [KRuCl₅(NO)]⁻ (m/z ~347.5). An aquated impurity [RuCl₄(H₂O)(NO)]⁻ will appear distinctly at m/z ~291.

  • UV-Vis Correlation : Record the UV-Vis spectrum in 0.1 M HCl (the acidic environment suppresses further aquation during the read). Pure [RuCl₅(NO)]²⁻ exhibits a characteristic LMCT profile. Broad, featureless d-d transitions lacking the sharp LMCT bands indicate unreacted RuCl₃.

Q3: My synthesized downstream ruthenium-nitrosyl drug candidate is showing lower antiproliferative activity than expected. Could precursor contamination be the root cause?

Expert Insight & Causality: Absolutely. The pharmacological efficacy of ruthenium-based anticancer drugs is highly dependent on their ligand exchange kinetics, trans/cis isomerism, and NO-donating capabilities[4]. If your K₂[RuCl₅(NO)] precursor is contaminated with Ru(III) species lacking the NO ligand, the resulting synthesized complex will lack the NO-donating capacity necessary for its cytotoxic mechanism (e.g., inducing oxidative stress or targeted vasodilation).

Furthermore, the presence of NO drastically increases the cytotoxic potency of trans-ruthenium analogues compared to their NO-free counterparts[4]. Precursor impurities lead to a heterogeneous drug batch, altering protein-binding behavior (e.g., forming nonselective myoglobin adducts) and ultimately reducing the IC₅₀ efficacy in cancer cell lines.

Quantitative Data Summary

Analyte / SpeciesIR νNO​ (cm⁻¹)ESI-MS (Negative Mode) m/zUV-Vis Characteristics
Pure[RuCl₅(NO)]²⁻ ~1882 (D₂O) / ~1900 (KBr)~154 ( z=2 ), ~347.5 ([M+K]⁻)Distinct LMCT bands
Aquated[RuCl₄(H₂O)(NO)]⁻ Shifted ( ± 15-30 cm⁻¹)~291 ( z=1 )Altered LMCT profile
Unreacted RuCl₃ N/A (No NO stretch)Various Ru-Cl clustersBroad d-d transitions

Visualizations

QC_Workflow Start Commercial K2[RuCl5(NO)] Batch IR_Test FT-IR Spectroscopy (KBr) Start->IR_Test IR_Pass Single sharp peak ~1882-1900 cm⁻¹ IR_Test->IR_Pass Pure NO Stretch IR_Fail Multiple/Shifted peaks or missing NO stretch IR_Test->IR_Fail Impurities Detected MS_Test ESI-MS (Negative Mode) IR_Pass->MS_Test Recrystallize Recrystallization / Purification (e.g., HCl / KCl treatment) IR_Fail->Recrystallize MS_Pass m/z ~154 [M]²⁻ m/z ~347.5[M+K]⁻ MS_Test->MS_Pass Expected Mass MS_Fail m/z ~291 (Aquation) Missing Ru-NO clusters MS_Test->MS_Fail Mass Shift (-17.5 Da) Proceed Proceed to Drug Synthesis MS_Pass->Proceed MS_Fail->Recrystallize Recrystallize->IR_Test Re-evaluate

Caption: Quality Control & Contaminant Identification Workflow for K2[RuCl5(NO)] Precursors.

Causality_Pathway Impurity Precursor Impurity (e.g., RuCl3 or Aquated Ru-NO) Synthesis Downstream Drug Synthesis (e.g., NAMI-A / KP1019 analogs) Impurity->Synthesis Defect1 Loss of NO-Donating Capacity Synthesis->Defect1 Defect2 Altered Trans/Cis Isomerism Synthesis->Defect2 Mech1 Reduced Oxidative Stress & Vasodilation Defect1->Mech1 Mech2 Off-Target Protein Binding (e.g., Myoglobin Adducts) Defect2->Mech2 Outcome Reduced Antiproliferative Activity (Higher IC50) Mech1->Outcome Mech2->Outcome

Caption: Mechanistic impact of K2[RuCl5(NO)] precursor contamination on downstream drug efficacy.

References

  • Nakamoto, K. Infrared and Raman Spectra of Coordination Compounds. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjqdTkLvaOU8yuXyB9oRrbv5CeASAjF514QXCnlWKPCqDbgpjNC8C4JnW9Lcd7tz6nJz5PDDHRTnde0lbaEV8RXYAI-sn6Q4CPHayKvkQ_mh0ze_k8yIog86sk-EY2aM_dEDKE_HsXWU6jQ-1stiajA9u6qcGjXNKD67b2T7wOl7JQ2zvCUYSioT6kYNbKuUtT]
  • Slow spectral diffusion of the NO stretching mode of [RuCl5(NO)]2− in D2O studied by 2D-IR spectroscopy and molecular dynamics. AIP Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ZP_0ZrCNbElITQ6vWvo5Y7gRu910Emh8OXmYgYyda08zCyWptSJtiGcff0UsgmJzf5XkImZjyO3rD18is2ug9PXjA8V9tNuv9hZ0kRYH-DrNzqAqnPbeS3bu_R7ukHxgcMzjpvbPfM6uclrrfOQpU_k3aFWO567YyHw6CXVMVb4nnclalUBPsWwb4GIFsg_KBykZp3qC1g==]
  • Ruthenium nitrosyl complex based highly selective colorimetric sensor for biological H2S and H2S-NO cross. The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqCCdyKSvjBLewhuihjUhGS2_M3hH4KF0twlv9Aph3IxlsMVecANts9HFctBnDmU1EPMRZg0T9Pthwxt-j7pHL36DuVLq_j3o9FNyudLf0RF3ZnC6I-I_WtBcKpoRv8cuIm342yblK0n6MWOJ9OXOO8mxG6cV2KQ==]
  • Photoinduced linkage isomers of transition-metal nitrosyl complexes. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5SWD4-gUYlW7vexKgo1Yv_AGS-88wYdLZxz1dyw0bvVB5k27IqTL0cTDSB0MqKmYC7RVmv8OLxIHjGp9LyN5N8etFL8gyC1q4Eh-OArimIk5FcjgqJQ1exKS8Vlm-EsKKzB2JBFoFogO_kTGcWpv7vwyRRn8oRuetI5LRgTcazwIu59u_Rz1OdPoj-PjX_qiLT-hqLKKyGZrMRQ==]
  • Striking Difference in Antiproliferative Activity of Ruthenium- and Osmium-Nitrosyl Complexes with Azole Heterocycles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF444Ep15Plq5GJS8WYyLlqoJf6sI0CuNsDZgo5tJPuS1B7zNwEsoVV-v-N2nuPcL_6j7WOSNIibBKkveEP4oU48wbSK7knjOsNM2XVI4pmRvSTT_nfliJPtzCoBuYqLZOICYXYVlLbaAYHH8PvwJjsheGDglMGChfuGPKdIUuTuGEgfV6HXJ_Ogl0DSl6a2pD0IsWmn6giPft1f9jRyYc5NueC_hhC9bVtsgbI8xgkPb2da7ybblVy0_-jcmBCDk87a3Diyj3sKPxolOi44C7jmegPahVfHjVsOlRAXu9qs8fLPQ==]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the UV-Vis Absorption Spectrum of Dipotassium Pentachloronitrosylruthenate

For Researchers, Scientists, and Drug Development Professionals Introduction to Dipotassium Pentachloronitrosylruthenate and its Spectroscopic Significance Dipotassium pentachloronitrosylruthenate, a coordination compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipotassium Pentachloronitrosylruthenate and its Spectroscopic Significance

Dipotassium pentachloronitrosylruthenate, a coordination compound featuring a ruthenium center bonded to five chloro ligands and one nitrosyl (NO) group, is a cornerstone in ruthenium chemistry. The nitrosyl ligand, with its strong π-acceptor properties, significantly influences the electronic structure of the complex, giving rise to distinct features in its UV-Vis absorption spectrum. These spectral characteristics are not merely a fingerprint of the molecule but provide crucial insights into its electronic transitions, stability, and potential reactivity.

The UV-Vis spectrum of K₂[RuCl₅(NO)] is dominated by charge-transfer transitions. These transitions involve the movement of an electron from a molecular orbital that is primarily metal-based to one that is primarily ligand-based (Metal-to-Ligand Charge Transfer, MLCT) or vice-versa (Ligand-to-Metal Charge Transfer, LMCT). The energies of these transitions, observed as absorption bands at specific wavelengths (λmax), are sensitive to the nature of the ligands and the solvent environment.

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

To ensure accuracy and reproducibility, a standardized protocol for obtaining the UV-Vis spectrum of K₂[RuCl₅(NO)] is essential. The following step-by-step methodology is recommended.

Materials and Instrumentation:
  • Dipotassium pentachloronitrosylruthenate(II) (CAS 14854-54-7)

  • High-purity solvent (e.g., deionized water, acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure:
  • Solution Preparation:

    • Accurately weigh a small amount of K₂[RuCl₅(NO)] using an analytical balance.

    • Dissolve the compound in a known volume of the chosen solvent within a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately and to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Perform instrument self-diagnostics and calibration as per the manufacturer's instructions. A common calibration standard for absorbance is a potassium dichromate solution.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample analysis.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill another quartz cuvette with the same pure solvent and place it in the sample beam path.

    • Run a baseline scan over the desired wavelength range (e.g., 200-800 nm). This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (in M⁻¹cm⁻¹), b is the path length (in cm), and c is the concentration (in M), calculate the molar absorptivity at each λmax.

Causality Behind Experimental Choices:
  • Choice of Solvent: The solvent must be transparent in the wavelength range of interest and should not react with the complex. Water is a common choice due to the solubility of the potassium salt. However, the solvent can influence the position of absorption bands (solvatochromism), so consistency is key for comparative studies.[1][2][3][4]

  • Quartz Cuvettes: Quartz is used because it is transparent in the UV region, unlike glass or plastic which absorb UV light.

  • Dual-Beam Spectrophotometer: A dual-beam instrument simultaneously measures the absorbance of the reference (solvent) and the sample, which corrects for fluctuations in the light source intensity, leading to more stable baselines and accurate measurements.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh K₂[RuCl₅(NO)] B Prepare Stock Solution A->B C Perform Serial Dilutions B->C F Acquire Sample Spectra C->F D Spectrophotometer Warm-up & Calibration E Baseline Correction (Solvent Blank) D->E E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H I Comparative Analysis H->I

Caption: Experimental workflow for UV-Vis spectral analysis.

Comparative Analysis of Spectral Data

For comparison, other ruthenium nitrosyl complexes with different ligand environments are presented in the table below. This comparison highlights how changes in the coordination sphere affect the electronic transitions.

ComplexSolventλmax (nm) (Assignment)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ typeAcetonitrile~300 (UV), 400-600 (MLCT)Strong in UV, variable in visible[5]
trans-[RuCl(NO)(cyclam)]²⁺AqueousNot specified in provided textNot specified in provided text[6]
[Ru(NO)(salen)(X)] (X = Cl, H₂O)Not specifiedLong-wave charge transfer to π* (RuNO)Dominant feature[7]
[RuCl₂(NO)(terpy)]PF₆Not specifiedNot specified in provided textNot specified in provided text[8]

Note: The data for K₂[RuCl₅(NO)] is not explicitly detailed in the provided search results, hence the comparison with related compounds.

The electronic spectrum of the [RuCl₅(NO)]²⁻ anion is expected to be influenced by ligand-to-metal charge transfer (LMCT) from the chloride ligands to the ruthenium center, and metal-to-ligand charge transfer (MLCT) to the π* orbitals of the nitrosyl ligand. The exact positions and intensities of these bands would provide a more complete picture of its electronic structure.

Conclusion

References

  • New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. PMC. [Link]

  • Electronic Spectra of Ruthenium Nitrosyl Complexes with Macrocyclic Ligands. R Discovery. [Link]

  • A synergetic effect of light and anion: near-infrared colorimetric monitoring of nitric oxide (NO) release from fluoride/cyanide anions and a water responsive ruthenium nitrosyl complex. ResearchGate. [Link]

  • Detection of the EPR Spectra of NO• in Ruthenium(II) Complexes. Inorganic Chemistry. [Link]

  • Dalton Transactions - RSC Publishing. [Link]

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]

  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. IJISET. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Slideshare. [Link]

Sources

Comparative

distinguishing K2[Ru(NO)Cl5] from K2[RuCl5(H2O)] using spectroscopy

Spectroscopic Differentiation of K2​[Ru(NO)Cl5​] and K2​[RuCl5​(H2​O)] : A Comprehensive Comparison Guide Introduction For researchers in coordination chemistry and drug development, ruthenium complexes offer a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of K2​[Ru(NO)Cl5​] and K2​[RuCl5​(H2​O)] : A Comprehensive Comparison Guide

Introduction

For researchers in coordination chemistry and drug development, ruthenium complexes offer a versatile platform for catalysis and nitric oxide (NO) delivery. Potassium pentachloronitrosylruthenate(II), K2​[Ru(NO)Cl5​] , is a foundational precursor in this field. However, its photoactive nature means that upon exposure to UV light in aqueous media, it readily undergoes ligand exchange to form potassium pentachloroaquaruthenate(III), K2​[RuCl5​(H2​O)] [1]. Distinguishing between the parent nitrosyl complex and its aquo photoproduct is a critical quality control step. This guide provides an objective, data-driven comparison of their spectroscopic signatures and outlines self-validating experimental protocols to differentiate them.

Mechanistic Basis for Spectroscopic Differentiation

The distinction between these two complexes relies on fundamental differences in their electronic structures and ligand environments:

  • Oxidation State and Magnetism: K2​[Ru(NO)Cl5​] is formally a Ru(II) complex coordinated to an NO+ ligand. The strong π -acceptor nature of NO+ stabilizes a low-spin d6 configuration, rendering the1[1]. In contrast, the aquo complex K2​[RuCl5​(H2​O)] contains a Ru(III) center. Its low-spin d5 configuration leaves one unpaired electron, making it 1[1].

  • Vibrational Modes: The linear Ru−NO+ moiety exhibits a highly characteristic and 2 ( νNO​ ) in the infrared region[2]. The aquo complex lacks this feature but displays distinct3 from the coordinated water molecule[3].

Quantitative Spectroscopic Comparison

The following table summarizes the key spectroscopic parameters used to differentiate the two complexes.

Spectroscopic Technique K2​[Ru(NO)Cl5​] (Nitrosyl Complex) K2​[RuCl5​(H2​O)] (Aquo Complex)Causality / Origin of Signal
FT-IR Spectroscopy Sharp, intense 4[4]Broad 3 and δ(H2​O) at ~1635 cm⁻¹[3] NO+ is a strong dipole oscillator; H2​O exhibits extensive hydrogen bonding.
EPR Spectroscopy (77 K) SilentActive (Axial signal, g -values ~2.0-2.4)[1] Ru(II) is d6 ( S=0 ); Ru(III) is d5 ( S=1/2 ).
NMR Spectroscopy Sharp solvent/ligand peaks (if applicable)Severely broadened or invisibleParamagnetic relaxation in Ru(III) rapidly dephases nuclear spins.
UV-Vis (Aqueous) Stable in dark; specific LMCT bandsDistinct d−d transitionsElectronic transition pathways differ between d6 and d5 centers.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The disappearance of the nitrosyl signal must perfectly correlate with the appearance of the aquo signal.

Protocol 1: FT-IR Characterization (Solid State)

FT-IR is the most rapid and definitive method for distinguishing these complexes.

  • Sample Preparation: Thoroughly dry the synthesized complex in a vacuum desiccator to remove adventitious moisture. Causality: Residual atmospheric water will yield a false-positive O-H stretch, mimicking the aquo complex.

  • Pellet Pressing: Grind 1-2 mg of the ruthenium complex with 100 mg of anhydrous, IR-grade KBr. Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a 5[5].

  • Validation: For K2​[Ru(NO)Cl5​] , verify the presence of the dominant ν(NO) band at ~1846 cm⁻¹[4]. For K2​[RuCl5​(H2​O)] , confirm the absence of the 1846 cm⁻¹ band and the presence of a broad ν(OH) band at ~3423 cm⁻¹[3].

Protocol 2: Photochemical Conversion & EPR Monitoring

This protocol leverages the photoactivity of the nitrosyl complex to generate the aquo complex in situ, validating the relationship between the two.

  • Solution Preparation: Dissolve K2​[Ru(NO)Cl5​] in degassed, deionized water to a concentration of 1 mM. Keep the solution strictly in the dark.

  • Baseline Measurement: Transfer an aliquot to an EPR tube. Freeze to 77 K using liquid nitrogen and record the EPR spectrum. The spectrum must be silent, confirming the diamagnetic Ru(II) state[1].

  • Irradiation: Irradiate the bulk aqueous solution with 1 for 30 minutes[1]. The solution will transition from reddish-brown to a distinct brown/orange hue as NO is released.

  • Product Verification: Freeze the irradiated sample to 77 K and acquire the EPR spectrum. The emergence of an 1 confirms the formation of the low-spin d5 Ru(III) center in K2​[RuCl5​(H2​O)] [1].

Logical Workflows and Pathway Visualizations

DiagnosticWorkflow Start Unknown Ruthenium Pentachloro Complex IR_Test Perform FT-IR Spectroscopy (KBr) Start->IR_Test Decision1 Intense peak at ~1846 cm⁻¹? IR_Test->Decision1 Decision2 Broad peak at ~3420 cm⁻¹? Decision1->Decision2 No Nitrosyl K₂[Ru(NO)Cl₅] (Diamagnetic Ru-II) Decision1->Nitrosyl Yes (νNO) Aquo K₂[RuCl₅(H₂O)] (Paramagnetic Ru-III) Decision2->Aquo Yes (νOH)

Diagnostic workflow for differentiating ruthenium nitrosyl and aquo complexes via IR spectroscopy.

PhotochemicalPathway RuNO K₂[Ru(NO)Cl₅] EPR Silent (d⁶) ν(NO) = 1846 cm⁻¹ UV UV Light (λ < 355 nm) in H₂O Solvent RuNO->UV RuAquo K₂[RuCl₅(H₂O)] EPR Active (d⁵) ν(OH) = ~3423 cm⁻¹ UV->RuAquo + H₂O NO_rad NO• Radical (Released) UV->NO_rad

Photochemical conversion pathway of K2[Ru(NO)Cl5] to K2[RuCl5(H2O)] under UV irradiation.

Sources

Validation

Comparative Reactivity Guide: Ruthenium vs. Osmium Nitrosyl Complexes in Therapeutic Development

As a Senior Application Scientist navigating the landscape of metallopharmaceuticals, selecting the appropriate transition metal scaffold is the most critical decision in drug design. Nitric oxide (NO) is a pleiotropic s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of metallopharmaceuticals, selecting the appropriate transition metal scaffold is the most critical decision in drug design. Nitric oxide (NO) is a pleiotropic signaling molecule involved in vasodilation, neurotransmission, and apoptosis. Transition metal nitrosyls—specifically those of Group 8 (Ruthenium and Osmium)—have emerged as the premier candidates for controlled NO delivery.

Despite being vertical congeners in the periodic table, ruthenium (Ru) and osmium (Os) nitrosyl complexes exhibit drastically different reactivity profiles. This guide objectively compares their thermodynamic stability, photochemical properties, and biological reactivity to inform your experimental and drug development workflows.

The Mechanistic Root: Relativistic Effects and M–NO Bonding

The reactivity of {MNO}6 (Enemark-Feltham notation) complexes is fundamentally dictated by metal-to-ligand π -backbonding. While Ru and Os share similar coordination geometries, their electronic structures diverge due to relativistic effects .

In osmium complexes, relativistic effects cause a radial expansion of the 5d orbitals, facilitating vastly superior orbital overlap with the NO π∗ anti-bonding orbitals. This results in an exceptionally strong Os–NO bond. Conversely, the 4d orbitals of ruthenium provide weaker π -backdonation, rendering the Ru–NO bond kinetically labile and highly responsive to external stimuli such as light, reduction, and nucleophilic attack.

Table 1: Reactivity and Physicochemical Parameters
ParameterRuthenium NitrosylsOsmium NitrosylsMechanistic Causality
M–NO Bond Stability Kinetically labile under stimuliHighly inertRelativistic expansion of Os 5d orbitals enhances π -backbonding.
Photochemical NO Release High quantum yield (UV/Vis)NegligibleAccessible dissociative excited states in Ru; rapid internal conversion in Os.
Reduction Potential ( E1/2​ ) Mildly negative (accessible in vivo)Highly negative (inaccessible)Higher effective nuclear charge and relativistic stabilization of Os d -orbitals.
Nucleophilic Attack Highly susceptibleResistantStronger Os NO backdonation reduces the electrophilicity of the NO + nitrogen.

Reductive Activation and Biological Nucleophiles

A primary mechanism for NO release in biological environments is the one-electron reduction of the metal center. Ruthenium(II)-NO + complexes can be reduced by ubiquitous biological reductants, such as ascorbic acid, to form a labile Ru(II)-NO• radical intermediate, which subsequently dissociates to release NO• . Osmium analogues possess reduction potentials that are shifted to much more negative values, rendering them biologically inert to reduction.

ReductiveActivation Ru_NO Ru(II)-NO+ Complex (Prodrug) Ru_NO_rad Ru(II)-NO• (Radical Intermediate) Ru_NO->Ru_NO_rad 1e- Reduction Ascorbate Ascorbic Acid (Biological Reductant) Ascorbate->Ru_NO_rad Electron Donor NO_release NO• Release (Active Species) Ru_NO_rad->NO_release Dissociation Ru_Aquo Ru(III)-OH2 (Solvated Byproduct) Ru_NO_rad->Ru_Aquo Solvation

Workflow of the reductive activation of Ru-nitrosyl complexes by biological reductants.

Protocol 1: In Situ Spectroelectrochemical Monitoring of Reductive NO Release

To validate the reductive NO release mechanism, researchers must isolate the transient radical intermediate.

  • Cell Setup: Assemble an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell equipped with a working electrode (e.g., Pt mesh) and place it within an FT-IR spectrometer.

  • Sample Preparation: Dissolve the Ru-nitrosyl complex in a degassed phosphate buffer (pH 7.4) containing a supporting electrolyte.

  • Electrochemical Reduction: Apply a controlled cathodic potential (e.g., -0.2 V vs Ag/AgCl) to induce the one-electron reduction of Ru(II)-NO + to Ru(II)-NO•.

  • Real-Time FT-IR Monitoring: Continuously scan the IR spectrum. Observe the shift of the ν (NO) stretching frequency from 1900 cm −1 (linear NO + ) to 1600 cm −1 (bent NO•).

  • Isotopic Validation (Self-Validating Step): Repeat the experiment using a 15 NO-substituted complex.

Causality & Validation: The use of an OTTLE cell provides a minimal optical path length, overcoming the high infrared opacity of aqueous solvents. Isotopic substitution ( 15 NO) acts as a self-validating control; the mass-dependent isotopic shift definitively confirms that the observed IR spectral changes are due to the N–O bond weakening rather than ancillary ligand vibrations .

Photochemical Reactivity and NO Release

Ruthenium nitrosyls are highly regarded for Photodynamic Therapy (PDT) because they undergo photo-induced NO dissociation upon irradiation with UV or visible light. Osmium nitrosyls generally dissipate excited-state energy non-radiatively, making them unsuitable as photo-triggered NO donors.

Protocol 2: Quantum Yield Determination for Photochemical NO Release
  • Preparation: Prepare a 10 μ M solution of the Ru-nitrosyl complex in a rigorously degassed buffer.

  • Irradiation: Irradiate the sample using a monochromatic LED or a Xenon arc lamp fitted with a narrow bandpass filter (e.g., 365 nm or 420 nm).

  • Actinometry: Simultaneously run a potassium ferrioxalate actinometer under identical geometric conditions to determine the exact photon flux of the light source.

  • Quantification: Aliquot the irradiated solution at specific time intervals and quantify the released NO using the Griess assay or a NO-selective amperometric electrode.

Causality & Validation: Degassing the buffer is critical because dissolved oxygen rapidly reacts with liberated NO• to form NO 2−​ /NO 3−​ , which artificially inflates or confounds Griess assay quantification. Using chemical actinometry ensures that the calculated quantum yield is an intrinsic photophysical property of the complex, completely decoupled from the specific photon flux of your experimental light source.

Comparative Cytotoxicity in Drug Development

The divergent reactivity of these metals directly impacts their efficacy as anticancer agents. Because ruthenium complexes can be activated intracellularly to release NO, they trigger severe mitochondrial depolarization and massive Reactive Oxygen Species (ROS) production, culminating in apoptosis . Osmium analogues, being chemically inert, show significantly lower cytotoxicity .

ApoptosisPathway NO_Donor Ru-Nitrosyl Donor Intracellular_NO Intracellular NO• NO_Donor->Intracellular_NO Activation (Light/Redox) Mito_Depolarization Mitochondrial Depolarization Intracellular_NO->Mito_Depolarization Membrane Damage ROS_Production Massive ROS Production Mito_Depolarization->ROS_Production Pore Opening Apoptosis Cell Apoptosis ROS_Production->Apoptosis Oxidative Stress

Intracellular signaling pathway of NO-mediated apoptosis induced by active ruthenium complexes.

Table 2: Comparative in vitro Cytotoxicity (IC 50​ values)

Experimental data comparing isostructural azole complexes demonstrates the profound biological impact of the metal center choice .

Complex IsomerCell LineRuthenium Homolog IC 50​ Osmium Homolog IC 50​ Cytotoxicity Difference
trans-[MCl 4​ (NO)(Hind)] SW480 (Colon)Low micromolar ( 1–5 μ M)SubmillimolarRu is up to 410-fold more potent
trans-[MCl 4​ (NO)(Hind)] CH1/PA-1 (Ovarian)Low micromolarHigh micromolarRu is up to 110-fold more potent
cis-[MCl 4​ (NO)(Hind)] SW480 (Colon)Low micromolarMid micromolarRu is up to 18-fold more potent

(Note: "Hind" = 1H-indazole)

Summary Recommendation

For researchers developing stimuli-responsive NO donors (e.g., for photodynamic therapy or hypoxia-targeted reductive activation), Ruthenium is the undisputed scaffold of choice due to its tunable lability. Conversely, if the experimental goal requires a kinetically inert structural probe or a stable luminescent center where NO dissociation is strictly undesirable, Osmium provides the necessary thermodynamic stability.

References
  • Rare and Nonexistent Nitrosyls: Periodic Trends and Relativistic Effects in Ruthenium and Osmium Porphyrin-Based {MNO}7 Complexes ACS Omega URL:[Link]

  • In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes Inorganic Chemistry URL:[Link]

  • Biological properties of novel ruthenium- and osmium-nitrosyl complexes with azole heterocycles Journal of Biological Inorganic Chemistry URL:[Link]

  • Striking Difference in Antiproliferative Activity of Ruthenium- and Osmium-Nitrosyl Complexes with Azole Heterocycles Inorganic Chemistry URL:[Link]

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